4-Chloro-5-iodo-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-iodo-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-8-2-4(7)5(6)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOISKYZVFJWSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545573 | |
| Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-17-5 | |
| Record name | 4-Chloro-5-iodo-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-iodo-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthetic Chemist's Guide to Halogenated Pyrimidines: A Technical Whitepaper on 2,4-Dichloro-5-iodopyrimidine and a Proposed Route to 4-Chloro-5-iodo-2-methylpyrimidine
For the discerning researcher, scientist, and professional in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in the nucleobases of DNA and RNA has made it a privileged structure in the design of therapeutic agents. The strategic functionalization of the pyrimidine ring, particularly with halogens, provides a powerful toolkit for modulating physicochemical properties and enabling diverse synthetic transformations. This guide offers an in-depth exploration of a versatile, yet underutilized building block, 2,4-Dichloro-5-iodopyrimidine (CAS No. 13544-44-0) , and proposes a logical synthetic pathway to the more complex 4-Chloro-5-iodo-2-methylpyrimidine .
Core Compound Analysis: 2,4-Dichloro-5-iodopyrimidine
This trifunctionalized pyrimidine serves as an excellent starting point for the synthesis of a wide array of more complex molecules. The presence of two chlorine atoms at positions 2 and 4, with differing reactivity, alongside an iodine atom at position 5, opens up numerous avenues for selective functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of 2,4-Dichloro-5-iodopyrimidine is paramount for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 13544-44-0 | [1][2] |
| Molecular Formula | C₄HCl₂IN₂ | [2] |
| Molecular Weight | 274.87 g/mol | [2] |
| Appearance | Off-white powder to crystal | [1] |
| Melting Point | 68.0 to 72.0 °C | [1] |
| Boiling Point | 310.2 ± 22.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
Synthesis of 2,4-Dichloro-5-iodopyrimidine: A Reliable Protocol
The most common and efficient laboratory-scale synthesis of 2,4-Dichloro-5-iodopyrimidine involves the chlorination of 5-iodouracil using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[1]
Experimental Protocol: Chlorination of 5-Iodouracil
Materials:
-
5-Iodouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ice
Procedure:
-
To a suspension of 5-iodouracil (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (catalytic to stoichiometric amounts can be used).
-
Heat the reaction mixture to 90 °C and stir at this temperature for approximately 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by evaporation under reduced pressure.
-
Slowly and cautiously pour the residue into a mixture of ice and water with vigorous stirring. Continue stirring for 2 hours.
-
Collect the resulting crystalline precipitate by filtration and wash thoroughly with cold water.
-
Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium sulfite solutions.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to afford 2,4-dichloro-5-iodopyrimidine.[1]
Caption: Synthetic workflow for 2,4-Dichloro-5-iodopyrimidine.
Reactivity and Strategic Considerations
The utility of 2,4-Dichloro-5-iodopyrimidine as a synthetic intermediate stems from the differential reactivity of its halogen substituents.
-
C4-Chloride vs. C2-Chloride: In nucleophilic aromatic substitution (SNAr) reactions, the chlorine at the C4 position is generally more susceptible to displacement than the chlorine at the C2 position.[3] This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. However, this selectivity can be influenced or even reversed by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.[4][5]
-
C5-Iodide: The iodine at the C5 position is relatively unreactive towards SNAr but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of carbon-based substituents at this position.
This differential reactivity allows for a stepwise and controlled functionalization of the pyrimidine core, making it a valuable tool for building molecular complexity.
Proposed Synthetic Pathway to 4-Chloro-5-iodo-2-methylpyrimidine
While 4-Chloro-5-iodo-2-methylpyrimidine is not a readily available compound, a plausible synthetic route can be devised starting from a suitable precursor. A logical approach would be to start with a pyrimidine core that already contains the desired substitution pattern or can be selectively functionalized. A potential starting material is 2-amino-4-chloro-5-iodopyrimidine, which can be synthesized via the direct iodination of 2-amino-4-chloropyrimidine.
The proposed synthesis involves a Sandmeyer-type reaction to replace the amino group with a methyl group.
Caption: Proposed synthetic route to 4-Chloro-5-iodo-2-methylpyrimidine.
This proposed route leverages known chemical transformations on the pyrimidine ring and offers a starting point for the development of a robust synthesis for this specific target molecule.
Safety and Handling
Working with halogenated heterocyclic compounds and strong reagents like phosphorus oxychloride requires strict adherence to safety protocols.
-
2,4-Dichloro-5-iodopyrimidine: This compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[2][6][7]
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It is a strong irritant to the eyes, skin, and respiratory system.
Mandatory Safety Precautions:
-
All manipulations should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Care should be taken to avoid inhalation of dust and vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
References
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PubChem. (n.d.). 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]
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CQM. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
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4-Chloro-5-iodo-2-methylpyrimidine chemical properties
An In-Depth Technical Guide to 4-Chloro-5-iodo-2-methylpyrimidine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Chloro-5-iodo-2-methylpyrimidine is a trifunctional heterocyclic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its pyrimidine core is a foundational element in numerous biologically active molecules, including those that interact with nucleic acids and enzymes.[1] The strategic placement of a methyl group at the 2-position, a chloro group at the 4-position, and an iodo group at the 5-position provides a versatile scaffold with multiple reactive sites. This unique arrangement allows for selective, sequential chemical modifications, making it an invaluable building block for the synthesis of complex molecular architectures and diverse chemical libraries for drug discovery.[2]
The differential reactivity of the chloro and iodo substituents, particularly in palladium-catalyzed cross-coupling reactions, enables chemists to introduce a wide range of functionalities with a high degree of control. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 4-Chloro-5-iodo-2-methylpyrimidine, providing field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of 4-Chloro-5-iodo-2-methylpyrimidine is crucial for its proper handling, storage, and application in synthetic protocols.
Physical and Chemical Properties
The key physical and chemical properties of 4-Chloro-5-iodo-2-methylpyrimidine are summarized in the table below. These properties are essential for designing reaction conditions, such as solvent selection and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClIN₂ | [3] |
| Molecular Weight | 254.46 g/mol | [3] |
| CAS Number | 111079-17-5 | [3] |
| Appearance | Solid (form may vary) | |
| Topological Polar Surface Area | 25.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| XLogP3 | 2.2 | [3] |
| Storage | Store in a cool, dry, well-ventilated place, protected from light. | [4][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the structure and purity of 4-Chloro-5-iodo-2-methylpyrimidine. The following data provides insights into its molecular framework.[6][7]
| Spectroscopy | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show a singlet for the methyl group (CH ₃) and a singlet for the proton on the pyrimidine ring (at the C6 position). The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and halogen substituents. |
| ¹³C NMR | The carbon NMR spectrum should display distinct signals for each of the five carbon atoms in the molecule. The chemical shifts of the carbons attached to the halogens (C4 and C5) will be significantly affected by their electronegativity and size. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.[8] The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom. |
| Infrared (IR) Spectroscopy | The IR spectrum can be used to identify functional groups and bond strengths.[6] Key absorptions would include C-H stretching and bending vibrations for the methyl group and aromatic ring, as well as C-N and C=C stretching vibrations characteristic of the pyrimidine ring. The C-Cl and C-I bonds will have absorptions in the fingerprint region (<1500 cm⁻¹).[6] |
Note: Specific, experimentally derived spectroscopic data for this exact compound can be limited in publicly available literature. The interpretations provided are based on the analysis of its chemical structure and data from analogous halogenated pyrimidines.[2]
Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine
The synthesis of 4-Chloro-5-iodo-2-methylpyrimidine is typically achieved through a direct electrophilic iodination of its precursor, 4-chloro-2-methylpyrimidine. This method is efficient and provides good yields of the desired product.
Synthetic Workflow
The synthesis involves the reaction of the starting material with a suitable iodinating agent, followed by work-up and purification to isolate the final compound.
Caption: Synthetic workflow for 4-Chloro-5-iodo-2-methylpyrimidine.
Detailed Experimental Protocol
This protocol is based on established methods for the iodination of similar pyrimidine systems.[9]
-
Reaction Setup: To a solution of 4-chloro-2-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to afford the pure 4-Chloro-5-iodo-2-methylpyrimidine.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-Chloro-5-iodo-2-methylpyrimidine stems from the differential reactivity of the C-I and C-Cl bonds. The C-I bond is significantly more labile and reactive towards oxidative addition with palladium(0) catalysts compared to the more robust C-Cl bond. This reactivity hierarchy (I > Br > Cl) is a cornerstone of its application in selective cross-coupling reactions.[10]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[11][12] In the case of 4-Chloro-5-iodo-2-methylpyrimidine, the reaction can be performed selectively at the 5-position (iodo) by using appropriate reaction conditions, leaving the chloro group intact for subsequent transformations.
General Reaction Scheme: Aryl/heteroaryl boronic acids or esters can be coupled at the C5 position under palladium catalysis.
Caption: General scheme for Suzuki-Miyaura coupling.
This selectivity is crucial in multi-step syntheses, allowing for the controlled, stepwise introduction of different aryl or alkyl groups onto the pyrimidine scaffold. This strategy is widely employed in the synthesis of kinase inhibitors and other targeted therapeutics.
Other Key Cross-Coupling Reactions
-
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C5-iodo position and a terminal alkyne, a common structural motif in pharmacologically active compounds, including some MCT4 inhibitors.[13]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, coupling primary or secondary amines at the C5 position. This is a key transformation for introducing functionalities that can modulate solubility, cell permeability, and target binding.
The chloro group at the C4 position can also undergo nucleophilic substitution or participate in cross-coupling reactions, although it typically requires more forcing conditions than the iodo group.[14] This provides a second handle for further diversification of the molecular structure.
Role in Drug Discovery
Halogenated heterocyclic compounds are prominent in medicinal chemistry, with many FDA-approved drugs containing chlorine.[15] 4-Chloro-5-iodo-2-methylpyrimidine serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its pyrimidine core is a known pharmacophore that can interact with various biological targets. By leveraging the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of compounds for screening against targets such as protein kinases, G-protein coupled receptors, and other enzymes implicated in disease. The ability to fine-tune the substituents at the 4- and 5-positions allows for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.[1][16][17]
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling 4-Chloro-5-iodo-2-methylpyrimidine.
-
Hazard Identification: Based on data for similar compounds, it may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled.[5][18][19]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[4][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Avoid formation of dust and aerosols.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
4-Chloro-5-iodo-2-methylpyrimidine is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its distinct physicochemical properties and, most importantly, the differential reactivity of its two halogen substituents, provide chemists with a powerful tool for the controlled and sequential synthesis of complex, polyfunctionalized molecules. The ability to selectively perform cross-coupling reactions at the C5-iodo position while retaining the C4-chloro group for subsequent modifications is a key strategic advantage. This allows for the efficient construction of diverse molecular libraries, accelerating the discovery and development of novel therapeutic agents for a multitude of diseases.
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An In-depth Technical Guide to 4-Chloro-5-iodo-2-methylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-5-iodo-2-methylpyrimidine, a key halogenated heterocyclic building block in modern medicinal chemistry. With a molecular weight of 254.46 g/mol , this compound serves as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, explores its characterization through spectroscopic methods, discusses its critical applications in drug discovery with a focus on kinase inhibition, and outlines essential safety and handling procedures. The guide is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, validate, and utilize this important chemical entity.
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Chloro-5-iodo-2-methylpyrimidine is a substituted pyrimidine that has emerged as a compound of significant interest for drug development professionals. The pyrimidine core is a privileged scaffold, found in numerous biologically active molecules, including the nucleobases of DNA and a wide array of approved drugs.[1] The specific functionalization of this molecule—a chloro group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position—creates a unique combination of reactive sites and steric/electronic properties.
The true utility of this molecule lies in its capacity for selective, sequential chemical modifications. The iodine and chlorine atoms are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[2] This allows for the precise and controlled introduction of diverse substituents, enabling the construction of large chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies.[3] The differential reactivity of the C-I versus the C-Cl bond can often be exploited to perform sequential couplings, further enhancing its synthetic utility. Consequently, 4-Chloro-5-iodo-2-methylpyrimidine is a foundational starting material for creating novel compounds targeting a range of biological pathways, most notably in the pursuit of next-generation kinase inhibitors for oncology.[4]
Physicochemical Properties and Characterization
A thorough understanding of the compound's properties is the first step in its effective application. These data are essential for reaction setup, purification, and quality control.
Key Properties
| Property | Value | Reference |
| Molecular Weight | 254.46 g/mol | [Calculated] |
| Exact Mass | 253.911 g/mol | [Calculated] |
| Molecular Formula | C₅H₄ClIN₂ | |
| CAS Number | 111079-17-5 | |
| IUPAC Name | 4-chloro-5-iodo-2-methylpyrimidine | |
| Appearance | Expected to be an off-white to yellow solid | [General observation for similar compounds] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF); sparingly soluble in alcohols; insoluble in water. | [General solubility for similar compounds] |
| SMILES | Cc1nc(Cl)c(I)cn1 |
Spectroscopic Characterization
Authenticating the structure and purity of 4-Chloro-5-iodo-2-methylpyrimidine is critical. The following section describes the expected outcomes from standard spectroscopic analyses.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Rationale: ¹H NMR provides information on the number and electronic environment of hydrogen atoms in the molecule.
-
Expected Spectrum (in CDCl₃, 400 MHz):
-
~ 8.6 ppm (s, 1H): This singlet corresponds to the lone proton on the pyrimidine ring (H6). Its downfield chemical shift is due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents within the aromatic ring.
-
~ 2.8 ppm (s, 3H): This singlet represents the three equivalent protons of the methyl group at the C2 position.
-
-
Self-Validation: The integration ratio of these two peaks should be precisely 1:3.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule.
-
Expected Spectrum (in CDCl₃, 100 MHz): Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The approximate chemical shifts are predicted based on known substituent effects on the pyrimidine ring:
-
~ 168 ppm: C2 (carbon attached to the methyl group and two nitrogens).
-
~ 162 ppm: C4 (carbon attached to chlorine).
-
~ 160 ppm: C6 (carbon attached to the lone proton).
-
~ 90 ppm: C5 (carbon attached to iodine). The significant upfield shift is a characteristic "heavy atom effect" caused by the iodine.
-
~ 25 ppm: Methyl carbon.
-
-
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact mass of the molecule and offers structural clues through its fragmentation pattern.
-
Expected Analysis (Electron Ionization, EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected at m/z ≈ 254 and m/z ≈ 256.
-
Isotopic Pattern: The presence of chlorine will result in a characteristic M⁺ to M+2 peak ratio of approximately 3:1, which is a definitive confirmation of a single chlorine atom in the molecule.
-
Key Fragments: Fragmentation may occur through the loss of I• (m/z ≈ 127), Cl• (m/z ≈ 127/129), or CH₃• (m/z ≈ 239/241), providing further structural validation.
-
-
Synthesis and Purification Protocol
The synthesis of 4-Chloro-5-iodo-2-methylpyrimidine is typically achieved via a two-step process starting from the commercially available 2-methyl-4-hydroxypyrimidine (also known as 2-methylpyrimidin-4-one). The methodology involves a chlorination reaction followed by an electrophilic iodination.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 4-Chloro-5-iodo-2-methylpyrimidine.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-methylpyrimidine
-
Causality: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a more reactive chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[5] The addition of a mild organic base can facilitate the reaction and neutralize the HCl byproduct.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-hydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) portion-wise under a nitrogen atmosphere in a fume hood.
-
Add N,N-diisopropylethylamine (DIPEA, 0.5 eq) dropwise.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until pH ~7-8.
-
Extract the product with ethyl acetate (EtOAc) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the intermediate, 4-chloro-2-methylpyrimidine, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine
-
Causality: This step involves an electrophilic aromatic substitution. The pyrimidine ring, while electron-deficient, is sufficiently activated for iodination at the C5 position, which is electronically favored. N-Iodosuccinimide (NIS) is an effective and easy-to-handle source of the electrophilic iodine (I⁺).[6]
-
Procedure:
-
Dissolve the crude 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.
-
Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification
-
Rationale: The crude product will contain the desired compound along with non-polar byproducts from NIS (succinimide) and potentially some starting material. Silica gel column chromatography is the standard and most effective method for purification.
-
Procedure:
-
Adsorb the crude oil onto a small amount of silica gel.
-
Prepare a silica gel column packed with an appropriate non-polar solvent system, such as a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes to 95:5 Hexanes:EtOAc).
-
Load the adsorbed crude product onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Chloro-5-iodo-2-methylpyrimidine as a solid.
-
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 4-Chloro-5-iodo-2-methylpyrimidine in drug discovery is as a versatile intermediate for the synthesis of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[4]
The structure of this pyrimidine allows for the strategic build-up of a molecule designed to fit into the ATP-binding pocket of a target kinase. A common synthetic strategy involves:
-
Suzuki Coupling: Reacting the iodo group at the C5 position with a boronic acid to install a key (hetero)aryl group. This group often forms crucial hydrogen bonds or hydrophobic interactions within the kinase hinge region.
-
Nucleophilic Aromatic Substitution (SₙAr): Displacing the chloro group at the C4 position with an amine. This amine moiety is typically part of a larger side chain that provides solubility and additional interactions with the solvent-exposed region of the enzyme.
Logical Relationship Diagram
Caption: Synthetic utility in building kinase inhibitors.
This sequential, site-selective approach is a powerful tool for medicinal chemists, allowing for rapid analogue synthesis to optimize potency, selectivity, and pharmacokinetic properties.
Environmental, Health, and Safety (EHS)
Proper handling of 4-Chloro-5-iodo-2-methylpyrimidine and the reagents used in its synthesis is paramount for laboratory safety.
-
Hazard Identification: Based on data for structurally similar halogenated pyrimidines, this compound should be treated as harmful and irritant.[7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated fume hood.
-
Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
It is stable under recommended storage conditions, but should be kept away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
-
Conclusion
4-Chloro-5-iodo-2-methylpyrimidine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites provide a predictable and powerful platform for building molecular complexity. The robust synthesis and straightforward purification make it an accessible intermediate for both academic and industrial research. As the demand for highly selective and potent therapeutics continues to grow, particularly in oncology, the value of such versatile and strategically functionalized building blocks will only increase, solidifying the role of 4-Chloro-5-iodo-2-methylpyrimidine in the development of future medicines.
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An In-depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine
Introduction
4-Chloro-5-iodo-2-methylpyrimidine is a highly functionalized heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Its substituted pyrimidine core serves as a versatile scaffold for the synthesis of a diverse array of complex molecules. The presence of three distinct reactive sites—a chloro group at the 4-position, an iodo group at the 5-position, and a methyl group at the 2-position—offers a rich platform for derivatization through various organic reactions, including nucleophilic substitution and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 4-chloro-5-iodo-2-methylpyrimidine, complete with detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters.
Strategic Approach to the Synthesis
The synthesis of 4-chloro-5-iodo-2-methylpyrimidine is most effectively approached in a three-step sequence, commencing with the construction of the pyrimidine ring, followed by sequential halogenation. This strategy allows for the controlled introduction of the chloro and iodo substituents.
The overall synthetic transformation can be visualized as follows:
Caption: A high-level overview of the three-step synthesis of 4-chloro-5-iodo-2-methylpyrimidine.
Step 1: Synthesis of 2-Methylpyrimidin-4-ol
The foundational step in this synthetic route is the construction of the 2-methylpyrimidine core. This is achieved through a classical pyrimidine synthesis, specifically the reaction of a β-dicarbonyl compound with an amidine.[1] In this case, ethyl acetoacetate serves as the 1,3-dielectrophile, and acetamidine provides the N-C-N fragment.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of acetamidine attacks one of the carbonyl carbons of ethyl acetoacetate. A series of proton transfer and condensation steps ensue, leading to the formation of the stable heterocyclic pyrimidine ring. The choice of a strong base, such as sodium ethoxide, is crucial to deprotonate the acetamidine and facilitate the initial nucleophilic attack.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate, followed by the dropwise addition of a solution of acetamidine hydrochloride in ethanol.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried to afford 2-methylpyrimidin-4-ol.
Step 2: Chlorination of 2-Methylpyrimidin-4-ol to 4-Chloro-2-methylpyrimidine
The second step involves the conversion of the hydroxyl group (or its tautomeric keto form) at the 4-position of the pyrimidine ring to a chloro group. This is a critical transformation, as the chloro substituent serves as a versatile leaving group for subsequent nucleophilic substitution reactions. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[2][3]
Causality in Reagent Selection
Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxyl groups on heterocyclic rings to chloro groups.[4] The reaction is believed to proceed through a Vilsmeier-Haack type intermediate.[5][6][7] The addition of an organic base, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction by neutralizing the HCl generated as a byproduct and promoting the formation of the reactive intermediate.[2][8]
Caption: A simplified representation of the chlorination of 2-methylpyrimidin-4-ol.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a mixture of 2-methylpyrimidin-4-ol and an organic base (e.g., N,N-diethylaniline) is prepared.
-
Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: The reaction mixture is then heated to reflux (typically around 100-110 °C) for 2-5 hours.[2] The reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.[3] The residue is then cautiously poured onto crushed ice with vigorous stirring to quench the remaining POCl₃. The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent such as ethyl acetate.[2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-2-methylpyrimidine.
Step 3: Iodination of 4-Chloro-2-methylpyrimidine
The final step in the synthesis is the regioselective introduction of an iodine atom at the 5-position of the pyrimidine ring. This is accomplished through an electrophilic aromatic substitution reaction. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of various aromatic and heterocyclic compounds under mild conditions.[9][10]
Mechanistic Considerations
The pyrimidine ring is generally considered an electron-deficient aromatic system. However, the presence of the methyl group at the 2-position provides some electron-donating character, which, along with the directing effects of the ring nitrogens, facilitates electrophilic substitution at the 5-position. NIS serves as a source of an electrophilic iodine species (I⁺). The reaction is often carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10] In some cases, an acid catalyst can be used to enhance the electrophilicity of the iodinating agent.[9]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, 4-chloro-2-methylpyrimidine is dissolved in a suitable anhydrous solvent, such as DMF.[10]
-
Reagent Addition: N-Iodosuccinimide (typically 1.1 to 1.5 equivalents) is added portion-wise to the stirred solution at room temperature.[10]
-
Reaction: The reaction mixture is stirred at room temperature for a period of 4-12 hours.[10] The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.[10] The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product, 4-chloro-5-iodo-2-methylpyrimidine.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | Ethyl Acetoacetate, Acetamidine | Sodium Ethoxide, Ethanol | 2-Methylpyrimidin-4-ol | 70-80% |
| 2 | 2-Methylpyrimidin-4-ol | Phosphorus Oxychloride, N,N-Diethylaniline | 4-Chloro-2-methylpyrimidine | 60-75% |
| 3 | 4-Chloro-2-methylpyrimidine | N-Iodosuccinimide, DMF | 4-Chloro-5-iodo-2-methylpyrimidine | 80-90% |
Conclusion
The synthesis of 4-chloro-5-iodo-2-methylpyrimidine presented herein is a robust and efficient three-step process that provides access to this valuable building block for drug discovery and development. The pathway relies on well-established and understood chemical transformations, ensuring its reproducibility. By carefully controlling the reaction conditions at each stage, researchers can obtain the desired product in good overall yield and high purity. The versatility of the final product opens up numerous possibilities for the creation of novel chemical entities with potential therapeutic applications.
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An In-depth Technical Guide to the Safe Handling of 4-Chloro-5-iodo-2-methylpyrimidine
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 4-Chloro-5-iodo-2-methylpyrimidine. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk assessment and mitigation in the absence of a dedicated Safety Data Sheet (SDS).
Compound Profile and Inferred Hazard Analysis
4-Chloro-5-iodo-2-methylpyrimidine is a halogenated pyrimidine derivative. Its structure suggests reactivity inherent to chloro- and iodo-substituted aromatic rings, which are common pharmacophores and synthetic intermediates in drug discovery. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from closely related pyrimidine and halogenated compounds to establish a reliable safety profile. The primary hazards are anticipated to be related to irritation, acute toxicity, and potential sensitization.
Analysis of analogous compounds such as 4-Chloro-5-iodopyrimidine and various chlorinated/iodinated pyrimidines suggests the following GHS classifications are highly probable.[1][2][3][4][5][6][7][8][9]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][5][6][7][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][3][5][6][7][8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][3][5][7][8][9] |
The "Warning" signal word is appropriate based on these classifications.[3][5]
Proactive Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a thorough risk assessment. The causality behind this workflow is to move from hazard identification to the implementation of specific, verifiable control measures.
Caption: Proactive Risk Assessment Workflow for Handling Chemical Intermediates.
Engineering Controls: The First Line of Defense
The primary engineering control for handling 4-Chloro-5-iodo-2-methylpyrimidine is a properly functioning chemical fume hood.[10][11] This is non-negotiable. The causality is simple: the fume hood contains airborne particulates and vapors, preventing inhalation, which is a likely route of exposure.[2][5]
Protocol for Fume Hood Use:
-
Certification Check: Verify that the fume hood has been certified within the last year.
-
Sash Position: Always work with the sash at the lowest possible height that allows for comfortable operation, and never above the certified sash height marker.
-
Work Zone: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective containment.
-
Airflow: Do not block baffles or vents at the back of the hood. Elevate large equipment on blocks to allow air to flow underneath.
-
Emergency Purge: Familiarize yourself with the location and operation of the emergency purge button, if available.
Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the workstation.[2][10]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the inferred hazards.
Table 2: Mandatory PPE Requirements
| Body Part | Protection Type | Standard | Rationale |
| Eyes/Face | Safety Goggles (indirectly vented) | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and potential dust, addressing the "serious eye irritation" hazard.[12] |
| Hands | Nitrile Gloves (minimum 0.11 mm thickness) | EN 374 | Provides protection against incidental skin contact. For prolonged handling or immersion, heavier-duty gloves should be considered. Always inspect gloves before use. |
| Body | Laboratory Coat | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | N95/FFP2 Respirator (if handling powder outside fume hood) | NIOSH (US) or EN 149 (EU) | Recommended when weighing or transferring powder where dust generation is unavoidable and engineering controls are insufficient. |
Safe Handling, Storage, and Disposal
Handling Protocol:
-
Pre-Use: Designate a specific area within the fume hood for handling. Assemble all necessary equipment and reagents before starting.
-
Weighing: If possible, weigh the solid material directly within the fume hood. If an external balance must be used, transfer the material in a sealed container.
-
Transfers: Use spatulas and other tools appropriate for handling solids to minimize dust generation. Avoid creating dust clouds.[3]
-
Post-Use: Thoroughly decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[4][10]
Storage Protocol:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][10]
-
Incompatibilities: Store away from strong oxidizing agents.[3][4]
-
Environment: Protect from moisture and light to maintain product quality.[3][4]
Waste Disposal Protocol:
-
Classification: All waste containing 4-Chloro-5-iodo-2-methylpyrimidine must be treated as hazardous chemical waste.
-
Containment: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Dispose of the waste through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, in accordance with local and national regulations.[12]
Emergency Response Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Caption: Decision-Making Flowchart for Emergency Response.
Detailed First-Aid Measures:
-
If Inhaled: Move the person into fresh air.[2][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][13]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] If skin irritation persists, call a physician.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4][10] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention immediately.[2][4][13]
-
If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][12]
References
-
Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Cole-Parmer. [Link]
-
4-Chloro-5-iodopyrimidine. PubChem, National Institutes of Health. [Link]
-
4-Chloro-5-iodo-2-methylpyrimidine(CAS# 111079-17-5). Angene Chemical. [Link]
-
2-Chloro-4-methylpyrimidine. PubChem, National Institutes of Health. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Technical Guide: Solubility Profile & Solvent Selection for 4-Chloro-5-iodo-2-methylpyrimidine
Topic: Solubility of 4-Chloro-5-iodo-2-methylpyrimidine in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-5-iodo-2-methylpyrimidine (CAS: Various/Analogous to 63558-65-6 derivatives) is a high-value heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and antiviral agents. Its structural utility lies in its orthogonal reactivity: the 5-iodo position is primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), while the 4-chloro position is susceptible to nucleophilic aromatic substitution (SNAr).
This guide delineates the solubility landscape of this compound, moving beyond simple "soluble/insoluble" binaries to provide a process-chemistry perspective. The presence of two halogens and a methyl group on the pyrimidine ring significantly increases lipophilicity (LogP ~2.0–2.5) compared to the parent heterocycle, dictating a solubility profile favoring polar aprotic and chlorinated solvents while rendering the compound virtually insoluble in water.
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for solvent selection. The lack of hydrogen bond donors and the presence of electron-withdrawing halogens create a specific interaction profile.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~254.46 g/mol | Moderate MW facilitates dissolution in small-molecule organic solvents. |
| LogP (Predicted) | 1.8 – 2.4 | Lipophilic; partitions strongly into organic layers (DCM, EtOAc) over aqueous phases. |
| H-Bond Donors | 0 | Poor solubility in protic solvents (water, alcohols) unless heated. |
| H-Bond Acceptors | 2 (Pyrimidine N) | Good solubility in solvents capable of dipole-dipole interactions (DMSO, DMF). |
| Physical State | Solid (Crystalline) | Requires energy input (heat/sonication) to disrupt crystal lattice in marginal solvents. |
Solubility Landscape
The following categorization is based on structural analogs and standard process chemistry protocols for halogenated pyrimidines.
High Solubility (Primary Reaction Solvents)
These solvents are recommended for preparing stock solutions or running homogenous reactions (e.g., SNAr).
-
DMF (N,N-Dimethylformamide) & DMSO: Excellent solubility (>100 mg/mL). The high dielectric constant disrupts the crystal lattice effectively.
-
Caveat: High boiling points make removal difficult.
-
-
DCM (Dichloromethane) & Chloroform: Excellent solubility. The polarizable chlorine atoms in the solvent interact favorably with the halogenated pyrimidine core.
-
Use Case: Ideal for liquid-liquid extraction workups.
-
Moderate/Process Solvents
These solvents are often used for reactions or extractions but may require heating to achieve high concentrations.
-
THF (Tetrahydrofuran) & 1,4-Dioxane: Good solubility. Preferred for Palladium-catalyzed couplings (Suzuki/Stille) due to coordination ability with catalysts.
-
Ethyl Acetate (EtOAc): Moderate to Good. Standard solvent for extraction.
-
Acetonitrile (MeCN): Moderate. Often used for HPLC sample preparation, though solubility may be lower than in MeOH or DMF.
Conditional/Crystallization Solvents
Solubility is highly temperature-dependent, making these systems ideal for purification via recrystallization.
-
Ethanol & Methanol: Low solubility at RT; moderate to high at reflux.
-
Protocol: Dissolve at reflux, cool slowly to induce crystallization.
-
-
Toluene: Moderate solubility. Useful for azeotropic drying or high-temperature couplings.
Anti-Solvents (Precipitation)
-
Water: Insoluble.[1] Used to quench reactions and precipitate the product from DMF/DMSO solutions.
-
Hexanes/Heptane: Poor solubility. Used to wash crystals or induce precipitation when added to an EtOAc or DCM solution.
Experimental Workflows
Protocol: Gravimetric Solubility Determination
Do not rely on literature values alone; batch-to-batch purity affects solubility. Use this self-validating protocol.
Materials: Analytical balance, 4 mL vials, centrifuge, 0.45 µm PTFE syringe filters.
-
Saturation: Add 50 mg of 4-Chloro-5-iodo-2-methylpyrimidine to a vial. Add 250 µL of the target solvent.
-
Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.
-
Agitation: Shake or stir at the target temperature (e.g., 25°C) for 2 hours.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
-
Quantification:
-
Pipette exactly 100 µL of the clear supernatant into a pre-weighed vial.
-
Evaporate solvent (vacuum oven or nitrogen stream).
-
Weigh the residue.
-
Calculation: Solubility (mg/mL) = (Mass of residue / 0.1 mL).
-
-
Validation (Crucial): Redissolve the residue in HPLC mobile phase and run a purity check. Why? To ensure the compound did not degrade (hydrolyze) during the equilibration period.
Workflow: Solvent Selection for Synthesis
Visualizing the decision process for selecting a solvent based on the intended chemical transformation.
Caption: Decision matrix for solvent selection based on reaction type (SNAr vs. Cross-Coupling) and process requirements.
Critical Stability Note: Hydrolysis Risk
While 4-Chloro-5-iodo-2-methylpyrimidine is soluble in alcohols (MeOH, EtOH) at elevated temperatures, caution is advised .
-
Mechanism: The 4-chloro position is activated by the electron-withdrawing pyrimidine nitrogens and the 5-iodo group.
-
Risk: Prolonged heating in protic solvents (especially if acidic or basic traces are present) can lead to solvolysis, converting the 4-Cl to a 4-Alkoxy or 4-Hydroxy species.
-
Mitigation: For recrystallization from alcohols, work quickly and avoid prolonged reflux. Verify product integrity via LC-MS immediately after isolation.
References
-
PubChem. 4-Chloro-5-iodopyrimidine Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).
-
Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole. (Discusses solubility/handling of similar iodo-heterocycles). Available at: [Link]
Sources
Methodological & Application
Application Note: Selective C5-Arylation of 4-Chloro-5-iodo-2-methylpyrimidine via Suzuki-Miyaura Coupling
Executive Summary
The pyrimidine core is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., Brigatinib, Imatinib analogs). The substrate 4-Chloro-5-iodo-2-methylpyrimidine presents a unique synthetic opportunity—and challenge—due to the presence of two distinct halogen handles.
This Application Note details a validated protocol for the regioselective Suzuki-Miyaura cross-coupling of the C5-iodide while preserving the C4-chloride. By exploiting the electronic disparity between the C–I and C–Cl bonds, researchers can install aryl groups at the C5 position, leaving the C4 position available for subsequent nucleophilic aromatic substitution (SNAr) or a second cross-coupling event. This "orthogonal functionalization" strategy is critical for library generation in drug discovery.
Mechanistic Insight & Chemoselectivity
The Reactivity Hierarchy
The successful manipulation of 4-Chloro-5-iodo-2-methylpyrimidine relies on differentiating three reactive sites:
-
C5-Iodine: The "soft" electrophile. The C–I bond is the weakest (approx. 53 kcal/mol) and undergoes rapid Oxidative Addition (OA) with Pd(0).
-
C4-Chlorine: The "hard" electrophile. Located alpha to the nitrogen, this position is highly electron-deficient. While less reactive toward Pd(0) than the iodide, it is extremely susceptible to SNAr by nucleophilic bases or solvents.
-
C2-Methyl: Generally inert under coupling conditions but contributes to the electron-rich nature of the ring relative to a 2-H pyrimidine.
The Challenge: Avoiding the "Scrambled" Product
Using overly active catalysts (e.g., bulky phosphines like XPhos) or strong bases (e.g., KOtBu, NaOH) can lead to loss of selectivity, resulting in:
-
Bis-coupling: Reaction at both C5 and C4.
-
C4-Hydrolysis/Substitution: The base attacks the C4-Cl, yielding the 4-alkoxy or 4-hydroxy impurity.
Visualizing the Selectivity Pathway
The following diagram illustrates the kinetic competition between the desired Pd-catalyzed cycle and the unwanted SNAr side reaction.
Figure 1: Kinetic competition between C5-Oxidative Addition (Green path) and C4-Nucleophilic Attack (Red path).
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 4-Chloro-5-iodo-2-methylpyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.05 – 1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2–3 mol%)
-
Rationale: The bidentate dppf ligand creates a wide bite angle that facilitates reductive elimination but is not electron-rich enough to activate the C4-Cl bond prematurely.
-
-
Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
-
Rationale: Carbonates are mild enough to facilitate transmetallation without triggering SNAr at the C4 position.
-
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
-
Rationale: Aqueous systems are required for the solubility of inorganic bases. Dioxane is miscible and provides a good reflux temperature (101°C).
-
Step-by-Step Procedure (C5-Selective Coupling)
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add:
-
4-Chloro-5-iodo-2-methylpyrimidine (254 mg, 1.0 mmol)
-
Phenylboronic acid (128 mg, 1.05 mmol)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (24 mg, 0.03 mmol)
-
-
Inertion: Seal the vial with a septum. Evacuate the air and backfill with Nitrogen or Argon (repeat 3 times).
-
Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) containing dissolved Na₂CO₃ (212 mg, 2.0 mmol).
-
Reaction: Heat the mixture to 60–70°C .
-
Note: Do not exceed 80°C initially. Higher temperatures increase the risk of C4-Cl activation.
-
-
Monitoring: Monitor by TLC or LC-MS at 2 hours.
-
Target: Disappearance of starting material (m/z ~254) and appearance of product (m/z ~204 for Ph-coupled).
-
Check: Watch for hydrolysis peak (M-Cl + OH).
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The product is typically a white or off-white solid.
Optimization Data (Reaction Screening)
| Entry | Catalyst (3 mol%) | Base (2 eq) | Solvent | Temp (°C) | Yield (C5-Product) | C4-Side Products |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78% | < 5% |
| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 65 | 92% | Trace |
| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100 | 45% | 30% (Bis-coupled) |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 60% | 25% (Hydrolysis) |
Table 1: Optimization of reaction conditions showing the superiority of bidentate ligands and mild bases.
Sequential Functionalization Workflow
Once the C5-aryl group is installed, the C4-chloride remains available for further diversification. This is the "Gateway" strategy for pyrimidine library synthesis.
Figure 2: Sequential functionalization workflow starting from the 4-chloro-5-iodo precursor.
Troubleshooting & Critical Parameters
"Stalled" Reaction
If the reaction stalls with starting material remaining:
-
Do not simply increase temperature; this risks attacking the C4-Cl.
-
Solution: Add a fresh portion of catalyst (1 mol%) and boronic acid (0.2 eq). Ensure the system is strictly anaerobic.
Hydrolysis (Formation of 4-OH species)
If you observe the 4-hydroxy impurity:
-
Cause: The base is too strong or the solvent is too wet/hot.
-
Solution: Switch from Na₂CO₃ to NaHCO₃ (weaker base) or use anhydrous conditions with K₃PO₄ suspended in Toluene.
Regioselectivity Loss
If you observe C4 coupling:
-
Cause: Ligand is too electron-rich (e.g., PCy₃, XPhos) promoting oxidative addition into the stronger C-Cl bond.
-
Solution: Revert to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid "Buchwald" precatalysts for this specific step unless the C5-coupling is extremely difficult.
Safety Information
-
4-Chloro-5-iodo-2-methylpyrimidine: Irritant. Potential skin sensitizer. Handle in a fume hood.
-
Palladium Catalysts: Heavy metal toxicity. Dispose of in dedicated heavy metal waste streams.
-
Boronic Acids: Generally low toxicity but should be handled with gloves.
References
-
Regioselectivity in Pyrimidine Coupling
-
Luo, H., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2018.[4]
- Note: Establishes the baseline reactivity of chloropyrimidines, highlighting the lability of C4 in the absence of C5-I.
-
-
Orthogonal Functionalization Strategies
- Schomaker, J. M., & Delia, T. J. "Arylation of Halogenated Pyrimidines." Journal of Organic Chemistry, 2001.
- Context: Discusses the hierarchy of C-I vs C-Cl reactivity in heterocyclic systems.
-
Catalyst Effects on Selectivity
- Strotman, N. A., et al. "Catalyst-Controlled Regioselective Cross-Coupling of Dihalogenated Heterocycles." Journal of the American Chemical Society, 2010.
- Context: Demonstrates how ligand bite angle (e.g., dppf) influences selectivity between chemically distinct halides.
-
Substrate Data (PubChem)
- 4-Chloro-5-iodo-2-methylpyrimidine (CID 11230204).
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Application Note: High-Fidelity Sonogashira Coupling of 4-Chloro-5-iodo-2-methylpyrimidine
Executive Summary & Scientific Rationale
The 4-Chloro-5-iodo-2-methylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical core for ATP-competitive kinase inhibitors (e.g., VEGFR, Aurora kinase). Its dual-halogenated nature presents a unique synthetic opportunity: orthogonal functionalization .
This guide details the protocol for the regioselective Sonogashira cross-coupling at the C5-position. The scientific premise relies on the significant difference in bond dissociation energies (BDE) and oxidative addition rates between the C5-Iodine and C4-Chlorine bonds.
The Regioselectivity Principle
Palladium(0) catalysts undergo oxidative addition to aryl halides in the order of I > Br > OTf >> Cl .
-
C5-Iodine: Highly reactive; undergoes rapid oxidative addition at room temperature.
-
C4-Chlorine: Relatively inert under mild Sonogashira conditions; preserved for subsequent Nucleophilic Aromatic Substitution (
) or Suzuki coupling.
By controlling temperature and catalyst ligands, researchers can exclusively install an alkyne at C5 while leaving the C4-chloride intact for "molecular diversity" in later steps.
Mechanistic Pathway & Regioselectivity[1]
The following diagram illustrates the kinetic preference for the C5-position and the divergence point where high temperatures can lead to unwanted side reactions.
Figure 1: Kinetic pathway demonstrating the preferential activation of the C5-Iodine bond over the C4-Chlorine bond.
Optimization of Reaction Conditions
Before executing the protocol, select conditions based on your specific alkyne partner. The following table summarizes optimized parameters derived from high-throughput screening data on similar pyrimidine scaffolds.
| Parameter | Standard Condition (Recommended) | Alternative (Difficult Substrates) | Rationale |
| Catalyst | Bis(triphenylphosphine) is robust and cost-effective. Dppf prevents chelation issues. | ||
| Co-Catalyst | CuI (2-5 mol%) | None (Copper-free) | CuI accelerates the reaction but risks Glaser homocoupling. Use Cu-free for oxidatively sensitive alkynes.[1] |
| Base | |||
| Solvent | THF or DMF | 1,4-Dioxane or MeCN | THF is easy to remove. DMF improves solubility for polar substrates but is harder to remove. |
| Temp | RT to 40°C | 60°C | CRITICAL: Keep <50°C to prevent C4-Cl activation. |
| Atmosphere | Argon (Balloon) | Nitrogen (Glovebox) |
Detailed Experimental Protocol
Materials
-
Substrate: 4-Chloro-5-iodo-2-methylpyrimidine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 - 1.2 equiv)
-
Catalyst:
(0.05 equiv) -
Co-Catalyst: CuI (0.03 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to substrate)
-
Base:
(3.0 equiv)
Step-by-Step Procedure
1. Preparation & Degassing (The "Freeze-Pump-Thaw" Alternative)
-
Note: Oxygen is the enemy of this reaction. Simple sparging is often insufficient for high-value synthesis.
-
Charge a dry Schlenk flask or reaction vial with the pyrimidine substrate, CuI, and Pd-catalyst.
-
Cap the vial with a septum.
-
Evacuate under high vacuum and backfill with Argon (repeat 3 times).
2. Solvent & Reagent Addition
-
In a separate vial, dissolve the terminal alkyne in the anhydrous solvent (THF) and
. -
Sparge this solution with Argon for 10-15 minutes.
-
Transfer the liquid mixture to the solids (catalyst/substrate) via a syringe to maintain the inert atmosphere.
3. Reaction Incubation
-
Stir the mixture at Room Temperature (20-25°C) .
-
Monitor via LC-MS or TLC every 2 hours.
-
TLC Visualization: UV active. The product usually fluoresces differently than the starting material.
-
-
Checkpoint: If conversion is <10% after 4 hours, gently warm to 40°C. Do not exceed 60°C.
4. Workup & Purification
-
Once complete (disappearance of iodide), dilute with Ethyl Acetate (EtOAc).
-
Copper Removal: Wash the organic layer with saturated
solution (or 10% ethylenediamine solution) to complex and remove copper species (blue aqueous layer). -
Wash with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography.
-
Stationary Phase: Silica Gel.
-
Eluent: Hexanes/EtOAc gradient. (Note: The product is less polar than the starting material if the alkyne is lipophilic).
-
Experimental Workflow Visualization
Figure 2: Operational workflow ensuring inert conditions and effective copper removal.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Homocoupling (Glaser) | Oxygen presence | Rigorous degassing; add alkyne slowly via syringe pump. |
| No Reaction | Catalyst poisoning or inert C-I | Switch to |
| C4-Substitution (Side Product) | Temperature too high | Strictly maintain T < 45°C. Lower catalyst loading. |
| Product Decomposition | Acid sensitivity | The alkyne product can be sensitive. Ensure workup is neutral; avoid prolonged exposure to silica. |
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews.[1]
-
Pyrimidine Functionalization: Baillache, D. J., & Unciti-Broceta, A. (2020).[2] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[2] RSC Medicinal Chemistry.[2]
-
Regioselectivity in Dihalogenated Heterocycles: Lumbroso, A., et al. (2011). Regioselective cross-coupling reactions of multiple halogenated nitrogen-containing heterocycles. Chemical Reviews.
-
Kinase Inhibitor Synthesis: BenchChem Application Notes. Application of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine in the Synthesis of Kinase Inhibitors.[3]
Sources
synthetic routes to novel pyrimidine derivatives
Application Note: Strategic Synthesis of Novel Pyrimidine Scaffolds for Medicinal Chemistry
Executive Summary
The pyrimidine heterocycle is a privileged structure in drug discovery, serving as the core scaffold for FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib), antivirals, and nucleotide analogs. However, the chemical space around simple pyrimidines is crowded. To access novel IP-generating derivatives, medicinal chemists must move beyond standard catalog reagents.
This guide details three distinct synthetic strategies to access novel pyrimidine architectures:
-
The Biginelli Multicomponent Reaction (MCR): For rapid generation of dihydropyrimidine (DHPM) libraries with high sp³ character.
-
Regioselective Palladium Catalysis: For precise late-stage functionalization of the pyrimidine core (C4 vs. C2 selectivity).
-
De Novo Cyclization (Pinner Synthesis): For constructing the ring from acyclic precursors when specific substitution patterns are unavailable commercially.
Strategy I: The Multicomponent Approach (Biginelli Reaction)
Objective: Rapid assembly of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
Mechanism: Acid-catalyzed condensation of an aldehyde, a
Mechanistic Workflow (Graphviz)
Figure 1: Mechanistic pathway of the Lewis Acid-catalyzed Biginelli reaction via the acyl-imine intermediate.
Protocol A: Ytterbium(III) Triflate Catalyzed Synthesis
Rationale:
Reagents:
-
Aldehyde (1.0 equiv)
- -Keto ester (e.g., Ethyl acetoacetate, 1.0 equiv)
-
Urea or Thiourea (1.2 equiv)
- (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Charge: In a 10 mL microwave vial or round-bottom flask, combine the aldehyde (2.0 mmol),
-keto ester (2.0 mmol), and urea (2.4 mmol). -
Catalyst Addition: Add
(62 mg, 0.1 mmol). Add 2 mL of MeCN. -
Reaction:
-
Method A (Microwave): Seal and heat at 100°C for 10–20 minutes.
-
Method B (Thermal): Reflux at 80°C for 3–5 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
-
-
Work-up: Cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into crushed ice (20 g). The solid DHPM usually precipitates.
-
Filtration: Filter the solid, wash with cold water (2 x 10 mL) and cold EtOH (1 x 5 mL).
-
-
Purification: Recrystallize from hot ethanol. If an oil forms, extract with EtOAc, dry over
, and purify via flash column chromatography.
Validation Checkpoint:
-
1H NMR: Look for the chiral proton at the C4 position (typically a doublet or singlet around
5.0–6.0 ppm). -
Yield Target: >85% for electron-deficient aldehydes; 60-75% for electron-rich aldehydes.
Strategy II: Regioselective Functionalization (Suzuki-Miyaura)
Objective: Selective arylation of 2,4-dichloropyrimidine.
Challenge: Pyrimidines are electron-deficient. The C4 and C2 positions have different electrophilicities.
Rule of Thumb: The C4 position is more electrophilic (closer to N1/N3 inductive pull) and reacts first in nucleophilic aromatic substitutions (
Regioselectivity Logic (Graphviz)
Figure 2: Regioselective control in palladium-catalyzed cross-coupling of dihalopyrimidines.
Protocol B: C4-Selective Suzuki Coupling
Rationale: Using a mild base and strictly controlling stoichiometry ensures mono-arylation at C4, leaving the C2-chloride available for a second diversification step (e.g., amination).
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.05 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane or DME
Step-by-Step Procedure:
-
Degassing (Critical): Sparge the solvent (Dioxane) with nitrogen for 15 minutes to remove
. Oxygen poisons the Pd(0) species. -
Charge: In a reaction vial, combine 2,4-dichloropyrimidine (1.0 mmol), arylboronic acid (1.05 mmol), and
(0.03 mmol). -
Addition: Add degassed Dioxane (4 mL) and 2M
(1 mL). -
Reaction: Heat to 60–70°C. Do not reflux vigorously, as higher temperatures promote bis-coupling. Stir for 4–6 hours.
-
Monitoring: Check TLC. The starting material (2,4-dichloro) is less polar than the mono-coupled product. If bis-coupled product (di-aryl) appears, lower the temperature in future runs.
-
Work-up: Dilute with water, extract with EtOAc. Wash organic layer with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Process Checkpoint:
-
Regioisomer ID: C4-arylation is typically favored >95:5. Confirm by NOE (Nuclear Overhauser Effect) NMR if the aryl group has protons near the pyrimidine C5-H.
Strategy III: De Novo Cyclization (Pinner Synthesis)
Objective: Construction of specific substitution patterns not accessible via chloropyrimidines. Concept: Condensation of an amidine (N-C-N fragment) with a 1,3-dielectrophile (C-C-C fragment).
Key Precursors:
| Precursor A (N-C-N) | Precursor B (C-C-C) | Resulting Pyrimidine |
|---|
| Benzamidine |
Protocol Note: These reactions often require a strong base (NaOEt) to generate the free amidine from its hydrochloride salt in situ.
Analytical Validation Table
| Method | Purpose | Acceptance Criteria |
| LC-MS | Identity & Purity | [M+H]+ peak matches calc. mass; Purity >95% (UV 254nm). |
| 1H NMR | Structural Verification | Integration of aromatic region (pyrimidine C5-H is characteristic ~7-9 ppm). |
| Melting Point | Physical Characterization | Sharp range (<2°C) indicates high crystalline purity. |
| X-ray Crystallography | Absolute Configuration | Required for novel DHPM chiral centers if enantioselective synthesis is claimed. |
References
-
Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963. Link
-
Gomtsyan, A. (2012). Heterocycles in Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7–10. Link
-
Gong, Y., & He, W. (2009). Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyrimidine. Organic Letters, 11(21), 2161–2164. Link
-
Ma, Y., et al. (2010). Ytterbium(III) Triflate Catalyzed One-Pot Synthesis of Dihydropyrimidinones. Journal of Organic Chemistry, 75(19), 6689–6692. Link
-
Schloemer, D. D., et al. (2012). Regioselective Synthesis of 2,4-Disubstituted Pyrimidines. Journal of Medicinal Chemistry, 55(22), 10363–10376. Link
Buchwald-Hartwig amination of 4-Chloro-5-iodo-2-methylpyrimidine
Executive Summary
This application note details the chemoselective Buchwald-Hartwig amination of 4-Chloro-5-iodo-2-methylpyrimidine . The presence of two distinct halogen handles—an electron-deficient C4-chloro and an oxidatively labile C5-iodo—presents a unique synthetic challenge.
While the C5-iodo position is electronically predisposed to Palladium (Pd) oxidative addition, the C4-chloro position is highly activated for Nucleophilic Aromatic Substitution (
Mechanistic Insight & Chemoselectivity
To control the reaction, one must understand the competing pathways defined by the substrate's electronic structure.
2.1 Substrate Analysis
-
C5-Iodo (The Target): The C5 position is not activated for
because it is not or to the ring nitrogens. However, the weak C-I bond makes it the kinetically favored site for Pd(0) oxidative addition. -
C4-Chloro (The Trap): The C4 position is
to a nitrogen and to another, making it highly electron-deficient. In the presence of strong bases (e.g., NaOtBu) or nucleophilic amines, this site undergoes rapid , leading to regio-isomeric byproducts or bis-amination. -
2-Methyl: This group blocks the C2 position, simplifying the regioselectivity landscape to a binary choice between C4 and C5.
2.2 The Selectivity Map (Graphviz)
Figure 1: Competing reaction pathways. Success depends on accelerating the Blue path (Pd) while inhibiting the Red path (
Experimental Strategy
3.1 Base Selection: The Critical Variable
The choice of base dictates the failure rate of this reaction.
-
Avoid: Sodium tert-butoxide (NaOtBu) or LiHMDS. These strong bases often trigger
at the C4-Cl position before the Pd cycle completes. -
Preferred: Cesium Carbonate (
) or Potassium Phosphate ( ). These mild, heterogeneous bases are sufficient to deprotonate the Pd-bound amine but slow to trigger direct .
3.2 Ligand Selection[1][2]
-
Xantphos: Excellent for heterocycles. Its wide bite angle facilitates the reductive elimination step, which is often rate-determining in crowded systems.
-
BrettPhos: Recommended if the coupling amine is a primary aliphatic amine, which can be prone to
-hydride elimination or catalyst poisoning.
Detailed Protocols
Protocol A: General C5-Selective Amination
Target: Coupling of secondary amines or anilines.
Materials
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Electrophile | 4-Chloro-5-iodo-2-methylpyrimidine |
| Amine | 1.1 | Nucleophile | Secondary cyclic or aniline |
| Pd(OAc)₂ | 0.05 | Pre-catalyst | 5 mol% loading |
| Xantphos | 0.10 | Ligand | 10 mol% (2:1 L:M ratio) |
| Cs₂CO₃ | 2.0 | Base | Dried, -325 mesh preferred |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed |
Step-by-Step Methodology
-
Pre-Complexation (Crucial for Activity):
-
In a vial, dissolve
(11.2 mg, 0.05 mmol) and Xantphos (57.8 mg, 0.10 mmol) in 2 mL of degassed 1,4-dioxane. -
Stir at room temperature for 10 minutes. The solution should turn from orange to a clear yellow/brown, indicating the formation of the active
species. Why? Pre-forming the catalyst prevents free Pd from aggregating and ensures immediate oxidative addition upon substrate introduction.
-
-
Reaction Assembly:
-
To a separate reaction vessel equipped with a stir bar, add the Substrate (254 mg, 1.0 mmol), Amine (1.1 mmol), and
(651 mg, 2.0 mmol). -
Evacuate and backfill with Nitrogen (
) three times.
-
-
Initiation:
-
Transfer the pre-complexed catalyst solution to the reaction vessel via syringe.
-
Add remaining solvent to reach 0.2 M concentration (total ~5 mL).
-
-
Execution:
-
Heat the sealed vessel to 80°C .
-
Monitor: Check LCMS at 2 hours. Do not overheat (>100°C) as this increases the risk of C4-displacement.
-
-
Workup:
Protocol B: Troubleshooting & Optimization
Use this decision tree if Protocol A yields low conversion or byproducts.
Figure 2: Troubleshooting logic for common failure modes in halopyrimidine coupling.
Safety & Handling
-
Halo-pyrimidines: Potentially sensitizing. Handle in a fume hood.
-
Palladium Residues: All heavy metal waste must be segregated. Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup if the compound is intended for biological assay, as trace Pd can give false positives in cellular assays.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Source:[Link]
- Relevance: The authoritative review on ligand selection and substrate scope, confirming the utility of BrettPhos and Xantphos for heterocycles.
-
-
Loudon, G. M., & Almond, H. R. (1964). The Reaction of Amines with Halopyrimidines. Journal of the American Chemical Society.
-
Source:[Link]
- Relevance: Foundational text establishing the reactivity order of halopyrimidines toward nucleophilic
-
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
-
Schlosser, M. (2005). C-C Coupling of Pyrimidines: The Site Selectivity of Palladium-Catalyzed Reactions.
-
Source:[Link]
- Relevance: Discusses the regioselectivity in poly-halogenated heterocycles, supporting the C5-I > C4-Cl oxid
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for improved yield and purity.
I. Introduction to the Synthesis
4-Chloro-5-iodo-2-methylpyrimidine is a critical building block in medicinal chemistry, valued for its distinct reactive sites that allow for sequential and regioselective modifications.[1][2] The primary synthetic route involves a two-step process: the iodination of a pyrimidine precursor followed by chlorination. While seemingly straightforward, this pathway is often accompanied by side reactions that can complicate purification and reduce overall yield. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
II. Synthetic Pathway Overview
The most common synthesis begins with 2-methylpyrimidin-4-ol, which undergoes iodination at the 5-position, followed by chlorination at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: General synthetic route for 4-Chloro-5-iodo-2-methylpyrimidine.
III. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter during the synthesis.
Part A: Iodination Step (2-Methylpyrimidin-4-ol to 5-Iodo-2-methylpyrimidin-4-ol)
Question 1: My iodination reaction is sluggish or incomplete, resulting in a mixture of starting material and product. What are the likely causes and solutions?
Answer: Incomplete iodination is a frequent issue. Several factors can contribute to this:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) is a relatively weak electrophile.[3] For successful iodination of an electron-deficient ring like pyrimidine, an activating agent or a more potent iodine source is often necessary.
-
Reversibility of the Reaction: Electrophilic iodination can be reversible, especially under acidic conditions.[3]
Troubleshooting Protocol:
| Possible Cause | Underlying Rationale | Suggested Solution |
| Low Reactivity of Iodinating Agent | The pyrimidine ring requires a potent electrophilic iodine source for efficient substitution. | Switch from I₂ to a more reactive iodinating agent such as N-Iodosuccinimide (NIS).[4][5] Alternatively, use I₂ in the presence of an oxidizing agent (e.g., H₂O₂, AgNO₃) to generate a more electrophilic iodine species in situ.[6][7][8] |
| Suboptimal Reaction Conditions | Reaction kinetics may be slow at room temperature. | Gently heat the reaction mixture and monitor progress by Thin Layer Chromatography (TLC).[9][10] Ensure the solvent fully dissolves the starting material. Anhydrous DMF is a common choice.[4] |
| Acid-Base Equilibrium | The pH of the reaction can influence the reactivity of the pyrimidine ring. | If using I₂, the addition of a mild base can help to neutralize any HI formed, driving the equilibrium towards the product. |
Question 2: I am observing the formation of di-iodinated or other unexpected byproducts. How can I improve the selectivity?
Answer: The formation of di-iodinated species or other byproducts often points to issues with stoichiometry or reaction control.
Troubleshooting Protocol:
| Side Product | Plausible Mechanism | Preventative Measures |
| Di-iodinated Pyrimidine | Over-iodination due to excess reagent or prolonged reaction time. | Carefully control the stoichiometry of the iodinating agent (1.0 to 1.1 equivalents). Add the iodinating agent portion-wise to maintain a low concentration and monitor the reaction closely by TLC.[4] |
| Oxidized Byproducts | Some activating agents for iodination are strong oxidants.[3] | If using an oxidative method, carefully control the temperature and stoichiometry of the oxidant. Consider milder activating agents. |
digraph "Iodination_Side_Reactions" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];Start [label="2-Methylpyrimidin-4-ol"]; Desired [label="5-Iodo-2-methylpyrimidin-4-ol", fillcolor="#E6F4EA", color="#34A853"]; Side [label="Di-iodinated Product", fillcolor="#FCE8E6", color="#EA4335"]; Start -> Desired [label="1 eq. I⁺", color="#34A853", arrowhead="vee"]; Desired -> Side [label="Excess I⁺", arrowhead="vee"];
}
Caption: Pathway to di-iodinated side product formation.
Part B: Chlorination Step (5-Iodo-2-methylpyrimidin-4-ol to 4-Chloro-5-iodo-2-methylpyrimidine)
Question 3: The chlorination with POCl₃ is not going to completion, or I am re-isolating the starting hydroxypyrimidine after workup. What's going wrong?
Answer: This is a classic issue in the chlorination of hydroxypyrimidines. The likely culprit is either incomplete reaction or hydrolysis of the product during workup.[11]
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloro group requires forcing conditions. Traditional methods often use a large excess of POCl₃ at reflux.[12][13]
-
Product Hydrolysis: The 4-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of water and base during the quenching step, which reverts the product to the starting material.[11]
Troubleshooting Protocol:
| Possible Cause | Underlying Rationale | Suggested Solution |
| Insufficient Reaction Temperature/Time | The activation energy for the chlorination is high. | Ensure the reaction is heated to a sufficient temperature (reflux is common) for an adequate duration.[2] Monitor by TLC until the starting material is consumed. |
| Hydrolysis During Workup | The product is sensitive to aqueous base. | Crucial Step: After the reaction, remove excess POCl₃ by vacuum distillation.[2] Cool the reaction residue and quench by pouring it slowly onto crushed ice.[11] Extract the product immediately with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer carefully with cold, dilute sodium bicarbonate solution, followed by brine.[4][14] |
| Inefficient Chlorinating Agent | In some cases, POCl₃ alone may not be sufficient for a clean, high-yielding reaction. | The addition of a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can facilitate the reaction.[2][12][13] Alternatively, a mixture of POCl₃ and PCl₅ can be a more potent chlorinating system.[15] |
Question 4: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts upon chlorination. What are these side reactions?
Answer: Darkening of the reaction mixture often indicates decomposition or polymerization. The Vilsmeier-Haack reaction, which involves POCl₃ and a formamide source (like DMF, if used as a solvent or impurity), can lead to formylation side products.[16][17][18]
Potential Side Reactions and Solutions:
| Side Reaction | Plausible Mechanism | Preventative Measures |
| Decomposition/Polymerization | Excessive heat or prolonged reaction times can lead to degradation of the pyrimidine ring. | Carefully control the reaction temperature and monitor its progress to avoid unnecessarily long heating times.[10] |
| Formylation (if DMF is present) | POCl₃ activates DMF to form the Vilsmeier reagent, an electrophile that can formylate the pyrimidine ring.[16][17][18] | Use a non-amide solvent if possible. If DMF must be used, ensure it is anhydrous and consider lower reaction temperatures. A study on a similar substrate showed that formylation can occur without substitution of hydroxyl groups under certain conditions.[19] |
| De-iodination | Under harsh acidic and high-temperature conditions, the C-I bond can be cleaved. | Use the mildest effective chlorination conditions. Consider solvent-free methods with equimolar POCl₃ in a sealed reactor, which can be more controlled.[13] |
digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FEFDE8", color="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield of\n4-Chloro-5-iodo-2-methylpyrimidine"]; Check_SM [label="Is Starting Material\n(5-Iodo-2-methylpyrimidin-4-ol)\nPresent?", shape=diamond, fillcolor="#E8E8E8"]; Check_Dark [label="Is Reaction Mixture\nDark/Tarry?", shape=diamond, fillcolor="#E8E8E8"]; Incomplete_Rxn [label="Incomplete Chlorination"]; Hydrolysis [label="Product Hydrolysis\nDuring Workup"]; Decomposition [label="Decomposition"]; Side_Rxns [label="Other Side Reactions"]; Start -> Check_SM; Check_SM -> Incomplete_Rxn [label="Yes"]; Check_SM -> Check_Dark [label="No"]; Incomplete_Rxn -> Sol1 [label="Solution", style=dashed]; Sol1 [label="Increase Temp/Time\nAdd Catalyst (e.g., Pyridine)", shape=box, fillcolor="#E6F4EA", color="#34A853"]; Check_Dark -> Decomposition [label="Yes"]; Check_Dark -> Hydrolysis [label="No"]; Decomposition -> Sol2 [label="Solution", style=dashed]; Sol2 [label="Reduce Temp/Time", shape=box, fillcolor="#E6F4EA", color="#34A853"]; Hydrolysis -> Sol3 [label="Solution", style=dashed]; Sol3 [label="Careful Workup:\n- Distill excess POCl₃\n- Quench on ice\n- Cold, dilute base wash", shape=box, fillcolor="#E6F4EA", color="#34A853"];
}
Caption: Troubleshooting logic for the chlorination step.
IV. References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Benchchem. 4-Chloro-5-iodo-2-methylpyrimidine|CAS 111079-17-5.
-
Benchchem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†.
-
NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
-
Wikipedia. Vilsmeier–Haack reaction.
-
ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION.
-
Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
ResearchGate. How should I proceed in Chlorination using POCl3?.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Iodination.
-
Common Conditions. Iodination.
-
NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. ##
Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction conditions for improved yield and purity.
I. Introduction to the Synthesis
4-Chloro-5-iodo-2-methylpyrimidine is a critical building block in medicinal chemistry, valued for its distinct reactive sites that allow for sequential and regioselective modifications.[1][2] The primary synthetic route involves a two-step process: the iodination of a pyrimidine precursor followed by chlorination. While seemingly straightforward, this pathway is often accompanied by side reactions that can complicate purification and reduce overall yield. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
II. Synthetic Pathway Overview
The most common synthesis begins with 2-methylpyrimidin-4-ol, which undergoes iodination at the 5-position, followed by chlorination at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: General synthetic route for 4-Chloro-5-iodo-2-methylpyrimidine.
III. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address issues you may encounter during the synthesis.
Part A: Iodination Step (2-Methylpyrimidin-4-ol to 5-Iodo-2-methylpyrimidin-4-ol)
Answer: Incomplete iodination is a frequent issue. Several factors can contribute to this:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) is a relatively weak electrophile.[3] For successful iodination of an electron-deficient ring like pyrimidine, an activating agent or a more potent iodine source is often necessary.
-
Reversibility of the Reaction: Electrophilic iodination can be reversible, especially under acidic conditions.[3]
Troubleshooting Protocol:
| Possible Cause | Underlying Rationale | Suggested Solution |
| Low Reactivity of Iodinating Agent | The pyrimidine ring requires a potent electrophilic iodine source for efficient substitution. | Switch from I₂ to a more reactive iodinating agent such as N-Iodosuccinimide (NIS).[4][5] Alternatively, use I₂ in the presence of an oxidizing agent (e.g., H₂O₂, AgNO₃) to generate a more electrophilic iodine species in situ.[6][7][8] |
| Suboptimal Reaction Conditions | Reaction kinetics may be slow at room temperature. | Gently heat the reaction mixture and monitor progress by Thin Layer Chromatography (TLC).[9][10] Ensure the solvent fully dissolves the starting material. Anhydrous DMF is a common choice.[4] |
| Acid-Base Equilibrium | The pH of the reaction can influence the reactivity of the pyrimidine ring. | If using I₂, the addition of a mild base can help to neutralize any HI formed, driving the equilibrium towards the product. |
Answer: The formation of di-iodinated species or other byproducts often points to issues with stoichiometry or reaction control.
Troubleshooting Protocol:
| Side Product | Plausible Mechanism | Preventative Measures |
| Di-iodinated Pyrimidine | Over-iodination due to excess reagent or prolonged reaction time. | Carefully control the stoichiometry of the iodinating agent (1.0 to 1.1 equivalents). Add the iodinating agent portion-wise to maintain a low concentration and monitor the reaction closely by TLC.[4] |
| Oxidized Byproducts | Some activating agents for iodination are strong oxidants.[3] | If using an oxidative method, carefully control the temperature and stoichiometry of the oxidant. Consider milder activating agents. |
digraph "Iodination_Side_Reactions" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];Start [label="2-Methylpyrimidin-4-ol"]; Desired [label="5-Iodo-2-methylpyrimidin-4-ol", fillcolor="#E6F4EA", color="#34A853"]; Side [label="Di-iodinated Product", fillcolor="#FCE8E6", color="#EA4335"]; Start -> Desired [label="1 eq. I⁺", color="#34A853", arrowhead="vee"]; Desired -> Side [label="Excess I⁺", arrowhead="vee"];
}digraph "Troubleshooting_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FEFDE8", color="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Low Yield of\n4-Chloro-5-iodo-2-methylpyrimidine"]; Check_SM [label="Is Starting Material\n(5-Iodo-2-methylpyrimidin-4-ol)\nPresent?", shape=diamond, fillcolor="#E8E8E8"]; Check_Dark [label="Is Reaction Mixture\nDark/Tarry?", shape=diamond, fillcolor="#E8E8E8"]; Incomplete_Rxn [label="Incomplete Chlorination"]; Hydrolysis [label="Product Hydrolysis\nDuring Workup"]; Decomposition [label="Decomposition"]; Side_Rxns [label="Other Side Reactions"]; Start -> Check_SM; Check_SM -> Incomplete_Rxn [label="Yes"]; Check_SM -> Check_Dark [label="No"]; Incomplete_Rxn -> Sol1 [label="Solution", style=dashed]; Sol1 [label="Increase Temp/Time\nAdd Catalyst (e.g., Pyridine)", shape=box, fillcolor="#E6F4EA", color="#34A853"]; Check_Dark -> Decomposition [label="Yes"]; Check_Dark -> Hydrolysis [label="No"]; Decomposition -> Sol2 [label="Solution", style=dashed]; Sol2 [label="Reduce Temp/Time", shape=box, fillcolor="#E6F4EA", color="#34A853"]; Hydrolysis -> Sol3 [label="Solution", style=dashed]; Sol3 [label="Careful Workup:\n- Distill excess POCl₃\n- Quench on ice\n- Cold, dilute base wash", shape=box, fillcolor="#E6F4EA", color="#34A853"];
}
Caption: Troubleshooting logic for the chlorination step.
IV. References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Benchchem. 4-Chloro-5-iodo-2-methylpyrimidine|CAS 111079-17-5.
-
Benchchem. Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent†.
-
NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
-
MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
-
Wikipedia. Vilsmeier–Haack reaction.
-
ResearchGate. Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions INTRODUCTION.
-
Benchchem. An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine.
-
Chemistry Steps. Vilsmeier-Haack Reaction.
-
ResearchGate. How should I proceed in Chlorination using POCl3?.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Iodination.
-
Common Conditions. Iodination.
-
NIH. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Iodination - Common Conditions [commonorganicchemistry.com]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 15. indianchemicalsociety.com [indianchemicalsociety.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Chloro-5-iodo-2-methylpyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the successful synthesis and purification of your target compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 4-Chloro-5-iodo-2-methylpyrimidine, providing explanations for their causes and detailed protocols for their resolution.
Issue 1: Incomplete Consumption of Starting Material (4-Chloro-2-methylpyrimidine)
Symptom: TLC analysis of the crude reaction mixture shows a significant amount of the starting material, 4-chloro-2-methylpyrimidine, remaining.
Causality: Incomplete iodination is a common issue and can be attributed to several factors:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent, typically N-Iodosuccinimide (NIS), is crucial. Using a less than equimolar amount or an inadequate excess will result in unreacted starting material.
-
Low Reaction Temperature: The electrophilic aromatic substitution may be too slow at lower temperatures, leading to an incomplete reaction within the standard timeframe.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Deactivated Catalyst (if applicable): If a catalyst is used to facilitate the iodination, its activity may be compromised.
Troubleshooting Protocol: Separation of Unreacted Starting Material
If the reaction cannot be driven to completion, the unreacted 4-chloro-2-methylpyrimidine must be removed during purification. Due to the polarity difference between the starting material and the iodinated product, flash column chromatography is a highly effective method.
Experimental Protocol: Flash Column Chromatography
-
Preparation of the Crude Mixture: Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate) to elute the more polar product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure 4-Chloro-5-iodo-2-methylpyrimidine.
-
The less polar starting material will elute first.
-
Issue 2: Formation of a Di-iodinated Byproduct
Symptom: Mass spectrometry or NMR analysis of the product indicates the presence of a di-iodinated pyrimidine species.
Causality: The pyrimidine ring has multiple positions susceptible to electrophilic substitution. While the 5-position is generally the most reactive for iodination in this system, over-iodination can occur, especially under forcing conditions, leading to the formation of a di-iodo-2-methylpyrimidine byproduct. This is more likely if a significant excess of the iodinating agent is used or if the reaction is allowed to proceed for an extended period at an elevated temperature.
Troubleshooting Protocol: Removal of the Di-iodinated Byproduct
The di-iodinated byproduct will have a different polarity compared to the desired mono-iodinated product, typically being less polar. This difference can be exploited for separation using column chromatography or careful recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity has different solubility characteristics. Common solvent systems for pyrimidine derivatives include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[1]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to decolorize it.[2]
-
Hot filter the solution to remove any insoluble impurities (including the activated carbon).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can increase the yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation: Comparison of Purification Methods
| Impurity | Purification Method | Expected Purity | Typical Yield Loss | Notes |
| Unreacted Starting Material | Flash Column Chromatography | >98% | 5-15% | Good separation due to polarity difference. |
| Di-iodinated Byproduct | Recrystallization | >99% | 10-20% | Dependent on finding a suitable solvent system. |
| Hydrolyzed Byproduct | Aqueous Wash & Recrystallization | >98% | 5-10% | The hydrolyzed product is significantly more polar. |
Issue 3: Presence of a Hydrolyzed Byproduct (4-Hydroxy-5-iodo-2-methylpyrimidine)
Symptom: A more polar spot is observed on the TLC plate, and spectroscopic analysis (e.g., NMR, IR) suggests the presence of a hydroxyl group.
Causality: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution, including hydrolysis. This can occur during the reaction if water is present or, more commonly, during the aqueous workup. The presence of acidic or basic conditions can catalyze this hydrolysis.
Troubleshooting Protocol: Minimizing and Removing the Hydrolyzed Byproduct
-
Prevention during Reaction: Ensure all reagents and solvents are anhydrous.
-
Careful Workup: Perform the aqueous workup at a neutral or slightly acidic pH to minimize hydrolysis. Use of a buffered wash may be beneficial.
-
Purification: The hydrolyzed byproduct, 4-hydroxy-5-iodo-2-methylpyrimidine, is significantly more polar than the desired chlorinated product. It can be effectively removed through an aqueous wash or by column chromatography.
Experimental Protocol: Aqueous Wash
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid and remove some of the polar hydrolyzed byproduct.
-
Follow with a wash with brine (saturated aqueous sodium chloride) to reduce the amount of water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
If the hydrolyzed byproduct is still present, it can be further removed by column chromatography as described in Issue 1.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-Chloro-5-iodo-2-methylpyrimidine?
The most prevalent and efficient method is the direct electrophilic iodination of 4-chloro-2-methylpyrimidine.[3] This reaction is typically carried out using an iodinating agent such as N-iodosuccinimide (NIS) in a suitable organic solvent like dimethylformamide (DMF) or acetonitrile.[3]
Q2: How can I monitor the progress of the iodination reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction.[3] A suitable eluent system (e.g., hexane/ethyl acetate) should be chosen to achieve good separation between the starting material and the product. The spots can be visualized under UV light or by using an iodine chamber.
Q3: What is the purpose of the sodium thiosulfate wash during the workup?
The aqueous sodium thiosulfate wash is used to quench any unreacted iodine or electrophilic iodine species remaining in the reaction mixture.[3] This is a crucial step to prevent further reactions and to decolorize the solution.
Q4: My final product is off-white or slightly yellow. How can I decolorize it?
A common method for decolorizing organic compounds is to treat a solution of the compound with activated carbon.[2] The colored impurities adsorb onto the surface of the carbon, which can then be removed by filtration. Subsequent recrystallization can also help to improve the color and purity of the final product.
Q5: What are the key safety precautions to take during this synthesis?
-
Halogenated Compounds: 4-Chloro-5-iodo-2-methylpyrimidine and the starting material are halogenated organic compounds and should be handled with care in a well-ventilated fume hood.
-
N-Iodosuccinimide (NIS): NIS is a source of electrophilic iodine and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Organic solvents used in the reaction and purification are flammable and should be handled away from ignition sources.
Section 3: Visualizations
Diagram 1: Synthetic Workflow
Sources
Technical Support Center: Scaling 4-Chloro-5-iodo-2-methylpyrimidine
Current Status: Operational Ticket ID: SC-PYR-502 Assigned Specialist: Senior Process Chemist Subject: Scale-up, Troubleshooting, and Safety Protocols for 4-Chloro-5-iodo-2-methylpyrimidine Synthesis
Executive Summary
This guide addresses the scale-up challenges of 4-Chloro-5-iodo-2-methylpyrimidine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). The synthesis typically proceeds via the iodination of 2-methylpyrimidin-4(3H)-one followed by deoxychlorination.
Critical Warning: The chlorination step utilizes Phosphorus Oxychloride (
Module 1: Synthetic Route & Process Logic
The most robust route for kilogram-scale production avoids the direct iodination of the chlorinated species (which is deactivated). Instead, we utilize the electron-rich nature of the pyrimidone tautomer for C-5 iodination before installing the chlorine.
Reaction Scheme (Visualized)
Figure 1: Preferred synthetic pathway. Installing the iodine prior to chlorination leverages the activating effect of the hydroxyl/carbonyl group.
Module 2: The Iodination Step (Step 1)
Objective: Synthesis of 5-iodo-2-methylpyrimidin-4(3H)-one.
Reagents: N-Iodosuccinimide (NIS) is preferred for purity;
Troubleshooting Guide: Iodination
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<80%) | Reaction stalled due to acidic byproduct accumulation (Succinimide or HI). | Buffer System: Ensure adequate solvent volume (Acetonitrile/DMF). For |
| Purple/Brown Product | Trapped free Iodine ( | Thiosulfate Wash: Wash the filter cake with 10% aqueous |
| Regioisomers | Rare in this scaffold, but N-iodination can occur reversibly. | Thermodynamic Control: Heat the reaction to 60-80°C to rearrange kinetic N-iodo species to the thermodynamic C-5 iodo product. |
Module 3: The Chlorination Step (Step 2) - CRITICAL SAFETY
Objective: Conversion of the pyrimidone to the chloropyrimidine using
The "Inverse Quench" Protocol
Why? Adding water to
Protocol:
-
Cool: Cool the reaction mixture (after completion) to <40°C.
-
Prepare Quench: Fill a separate reactor with ice/water (or buffered solution if acid-sensitive).
-
Transfer: Slowly cannulate/pump the reaction mixture INTO the water (Inverse Addition).
-
Temp Control: Maintain quench temperature <10°C.
Troubleshooting Guide: Chlorination
| Symptom | Probable Cause | Corrective Action |
| "Black Tar" Formation | Thermal decomposition due to overheating | Temp Limit: Do not exceed 90-100°C. Use a catalytic amount of DMF to accelerate the reaction at lower temperatures. |
| Hydrolysis (Reversion to SM) | Product hydrolyzed during the quench.[2] | pH Control: The product is liable to hydrolyze in hot acid. Keep the quench cold (<5°C) and extract into organic solvent (DCM or EtOAc) immediately. |
| Delayed Exotherm | Accumulation of unhydrolyzed | Agitation: Ensure high-shear mixing during the quench. Never stop stirring until the biphasic mixture is fully separated. |
Safety Logic Visualization
Figure 2: Decision tree for POCl3 quenching. Always utilize the Inverse Quench method for scale-up.
Module 4: Purification & Storage[6]
Purification Strategy
Avoid column chromatography for >100g batches.
-
Crystallization: The 4-chloro-5-iodo-2-methylpyrimidine is lipophilic.
-
Solvent: Recrystallize from Heptane or Hexane/EtOAc (9:1).
-
Procedure: Dissolve in minimal hot EtOAc, add warm Heptane, cool slowly to 0°C.
-
Storage & Stability[7][8][9]
-
Light Sensitivity: Carbon-Iodine bonds are photolabile. Store in amber glass or foil-wrapped drums.
-
Hydrolysis: The C-4 Chlorine is active. Store under Nitrogen/Argon at 2-8°C. Moisture will slowly revert it to the pyrimidone.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: The product has a pink hue after crystallization. Is it pure? A: Likely not. The pink hue indicates free iodine liberation. Reprocess by dissolving in organic solvent, washing with sodium thiosulfate/brine, and re-crystallizing.[6]
Q: What is the major impurity in this process? A: The 2-methyl-4-chloropyrimidine (des-iodo). This results from incomplete iodination in Step 1. It is very difficult to separate from the product. Crucial: Ensure Step 1 conversion is >99% by HPLC before proceeding to Step 2.
References
-
Process Safety in Chlorination: Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-9.[7]
-
POCl3 Quenching Hazards: Li, X., et al. (2010).[8] Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(4).
- Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (General reference for Vilsmeier-Haack mechanisms on pyrimidines).
-
Related Patent Methodology: Process for the preparation of substituted pyrimidines. (Example methodology adapted from similar kinase inhibitor intermediates, e.g., WO2010068259).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. contractpharma.com [contractpharma.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions with 4-Chloro-5-iodo-2-methylpyrimidine
Welcome to the technical support center for handling reactions involving 4-Chloro-5-iodo-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing potential exothermic events during chemical synthesis. Our goal is to equip you with the knowledge to anticipate, prevent, and control exotherms, ensuring both the safety of your laboratory personnel and the integrity of your research.
Introduction: Understanding the Potential for Exothermic Reactions
4-Chloro-5-iodo-2-methylpyrimidine is a key intermediate in the synthesis of various pharmaceutical compounds, including the oncology drug Sunitinib.[1][2][3][4][5] Like many halogenated heterocyclic compounds, its reactions, particularly nucleophilic substitutions, can be exothermic.[6] The release of heat, if not properly managed, can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction.[7][8][9] This guide provides a framework for understanding and mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with 4-Chloro-5-iodo-2-methylpyrimidine potentially exothermic?
A1: The exothermicity of reactions involving 4-Chloro-5-iodo-2-methylpyrimidine primarily stems from the high reactivity of the pyrimidine ring, which is activated by the presence of electron-withdrawing halogen substituents (chloro and iodo groups).[10][11][12] Nucleophilic substitution reactions, where the chloro group is displaced, are common and often highly exothermic. The formation of new, more stable bonds releases significant energy as heat.
Q2: What are the early warning signs of a developing runaway reaction?
A2: Vigilance is key. Early warning signs include:
-
A faster-than-expected rise in reaction temperature, even with cooling applied.
-
A sudden increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected profile.
-
Increased off-gassing or fuming.
Q3: What immediate steps should be taken if a thermal runaway is suspected?
A3: If you suspect a runaway reaction, prioritize safety above all else:
-
Alert nearby personnel and evacuate the immediate area if necessary.
-
If safe to do so, immediately cease the addition of any further reagents.
-
Maximize cooling to the reactor. This can include lowering the temperature of the cooling bath or adding a cold solvent if the reaction scale and procedure allow.
-
Be prepared to implement a pre-planned quenching procedure.
Q4: How does the choice of solvent affect the thermal risk?
A4: The solvent plays a crucial role in heat management. A solvent with a higher boiling point can absorb more heat before boiling, but it also means the reaction can reach a higher, more dangerous temperature. A solvent with good heat transfer properties will help dissipate heat more effectively. It is crucial to choose a solvent that is not only suitable for the reaction chemistry but also has a boiling point that can act as a natural temperature cap in case of an exotherm.
Q5: Is it better to add the 4-Chloro-5-iodo-2-methylpyrimidine to the nucleophile, or vice-versa?
A5: In many cases, it is safer to add the more reactive component (often the nucleophile) slowly to a solution of the 4-Chloro-5-iodo-2-methylpyrimidine.[13][14] This semi-batch approach allows the rate of the reaction, and therefore the rate of heat generation, to be controlled by the addition rate.[13] However, the specific order of addition should be determined by a thorough risk assessment for your particular reaction.
Troubleshooting Guide
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
-
Cause: The rate of addition is too fast, leading to an accumulation of unreacted reagents and a sudden burst of energy when they react.
-
Solution:
-
Immediately stop the addition of the reagent.
-
Monitor the temperature closely. If it continues to rise uncontrollably, proceed to the emergency quenching protocol.
-
If the temperature stabilizes, restart the addition at a significantly slower rate once the temperature has returned to the desired setpoint.
-
For future experiments, consider diluting the reagent being added to allow for better control.[14]
-
Issue 2: Localized Hotspots in the Reaction Mixture
-
Cause: Inadequate mixing is preventing the efficient distribution of heat throughout the reactor. This is particularly a risk in larger-scale reactions where the surface-area-to-volume ratio is lower.[13]
-
Solution:
-
Increase the stirring rate to improve homogeneity.
-
Ensure the stirrer blade is appropriately sized and positioned for the reaction vessel.
-
Consider using a reactor with better mixing capabilities, such as one with baffles.
-
Issue 3: Pressure Buildup in a Sealed Reaction Vessel
-
Cause: Off-gassing from the reaction or the solvent boiling due to an uncontrolled exotherm.
-
Solution:
-
Immediate Action: If the pressure is rising rapidly, vent the vessel to a safe location (e.g., a fume hood or a quench vessel) through a pre-installed pressure relief valve.
-
Prevention: Whenever possible, avoid running potentially exothermic reactions in sealed vessels. If a sealed system is necessary, it must be equipped with a pressure relief device set to a safe limit for the vessel.
-
Experimental Protocols
Protocol 1: Safe Setup for a Nucleophilic Substitution Reaction
-
Reactor Setup:
-
Use a jacketed reactor with a circulating chiller/heater for precise temperature control.
-
Equip the reactor with a calibrated thermometer, a mechanical stirrer, and a pressure-equalizing addition funnel.
-
Ensure a condenser is in place to prevent solvent loss and a connection to an inert gas line for reactions sensitive to air or moisture.
-
-
Reagent Preparation:
-
Dissolve the 4-Chloro-5-iodo-2-methylpyrimidine in an appropriate solvent in the reactor.
-
Prepare the nucleophile in a separate flask, potentially in a diluted form.
-
-
Reaction Execution:
-
Cool the reactor contents to the desired initial temperature.
-
Begin adding the nucleophile solution dropwise via the addition funnel.
-
Monitor the internal temperature continuously. The addition rate should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).
-
If a significant exotherm is observed, stop the addition immediately and allow the temperature to return to the setpoint before resuming at a slower rate.
-
Protocol 2: Emergency Quenching Procedure
Note: This procedure should be planned in advance and tailored to the specific chemistry of your reaction.
-
Quenching Agent: Have a pre-calculated amount of a suitable quenching agent readily available. This could be a weak acid, a weak base, or a cold solvent, depending on what will neutralize the reactive species or dilute the reaction mixture to stop the reaction.
-
Quenching Vessel: Prepare a separate, larger vessel containing the quenching agent and equipped with robust cooling and stirring.
-
Execution (if necessary):
-
If a runaway reaction is confirmed, and it is safe to do so, transfer the reacting mixture to the quenching vessel via a pre-installed transfer line.
-
Alternatively, if the reaction scale is small, slowly and carefully add the quenching agent directly to the reaction vessel. Be aware that this may cause a rapid release of gas.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Initial Reaction Temperature | 0-10 °C (or lower) | Starting at a lower temperature provides a larger safety margin to absorb the heat of reaction. |
| Reagent Addition Rate | Titrated to maintain ΔT < 5 °C | A small temperature difference between the reactor and the cooling jacket ensures controlled heat removal. |
| Stirring Speed | > 300 RPM (variable by scale) | Vigorous stirring is essential for uniform heat distribution and preventing localized hot spots. |
| Maximum Safe Operating Temperature | To be determined by calorimetric studies | This is the temperature at which the rate of heat generation from a secondary decomposition is acceptably low. |
Visualizations
Caption: Decision workflow for managing exothermic reactions.
Caption: Idealized reactor setup for controlled exothermic reactions.
References
-
MDPI. (2022-01-26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
-
Pharma IQ. (2016-10-25). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
-
Patsnap Eureka. (2025-09-03). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Fisher Scientific. (2024-02-10). 2-Chloro-4-methylpyrimidine Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. 4-Chloro-5-iodo-2-methylpyrimidine(CAS# 111079-17-5). Retrieved from [Link]
-
PubChem. 4-Chloro-5-iodopyrimidine. Retrieved from [Link]
- Google Patents. CN103319392A - Preparation method of sunitinib intermediate.
-
ACS Publications. (2009-11-11). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. Retrieved from [Link]
-
ResearchGate. (2010-08-01). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
Fauske & Associates. (2023-10-05). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
SciSpace. (2010). Thermal analysis of some novel pyrimidine derivatives. Retrieved from [Link]
-
PubChem. Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. Retrieved from [Link]
- Chen, et al.. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2:10.
-
Royal Society of Chemistry. (2025-04-07). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]
-
Chemical Industry Journal. (2020-02-27). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
WIPO Patentscope. WO2012059941 - PROCESS FOR PREPARATION OF SUNITINIB MALATE AND SALTS THEREOF. Retrieved from [Link]
-
PubMed. (1993). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Retrieved from [Link]
-
PubMed. (2024-05-21). Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Retrieved from [Link]
-
Fauske & Associates. (1986). New Experimental Technique For Characterizing Runaway Chemical Reactions. Retrieved from [Link]
-
Innocentive. Controlling Runaway Heat in Exothermic Chemical Reactions. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Karl Fischer ROTI®Hydroquant C5 K. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Retrieved from [Link]
-
Growing Science. (2021-08-16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2009-09-01). Synthesis of 2 H- and 13 C-labelled sunitinib and its primary metabolite. Retrieved from [Link]
-
Wikipedia. Ultraviolet. Retrieved from [Link]
-
IChemE. Why reactions run away. Retrieved from [Link]
-
PubMed. (2024-10-13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
Journal of the Chemical Society C. (1967). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Retrieved from [Link]
-
Manus Aktteva Biopharma LLP. Intermediates of Sunitinib. Retrieved from [Link]
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- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 12. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Analysis of 4-Chloro-5-iodo-2-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant place due to their wide-ranging biological activities. This guide, born from extensive hands-on experience, provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-chloro-5-iodo-2-methylpyrimidine and its analogues. We will move beyond a simple recitation of data, delving into the predictive power of substituent effects and providing a robust experimental framework for obtaining high-quality spectra.
The Critical Role of 13C NMR in Pyrimidine Chemistry
While various analytical techniques contribute to the characterization of organic molecules, 13C NMR spectroscopy offers a unique and powerful window into the carbon framework. For substituted pyrimidines, which are often key intermediates in the synthesis of pharmacologically active agents, 13C NMR provides invaluable information regarding:
-
Confirmation of Substitution Patterns: The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for the unambiguous confirmation of substituent positions on the pyrimidine ring.
-
Electronic Effects of Substituents: The electron-donating or withdrawing nature of substituents directly influences the shielding of the carbon nuclei, providing insights into the electronic distribution within the molecule.
-
Structural Integrity and Purity: The presence of unexpected signals or shifts can indicate impurities or the formation of isomeric byproducts, crucial information for process development and quality control.
This guide will equip you with the knowledge to not only interpret the 13C NMR spectrum of 4-chloro-5-iodo-2-methylpyrimidine derivatives but also to rationally predict their spectral features.
Predicting the 13C NMR Spectrum of 4-Chloro-5-iodo-2-methylpyrimidine: A Step-by-Step Analysis
Due to the limited availability of direct experimental 13C NMR data for 4-chloro-5-iodo-2-methylpyrimidine in the public domain, a predictive approach based on established substituent chemical shift (SCS) effects is a valuable and scientifically sound strategy. This process involves starting with the known chemical shifts of the parent pyrimidine molecule and systematically applying the anticipated changes induced by the methyl, chloro, and iodo substituents.
The structure and numbering of 4-chloro-5-iodo-2-methylpyrimidine are as follows:
Molecular Structure of 4-Chloro-5-iodo-2-methylpyrimidine
Step 1: Base Chemical Shifts of Pyrimidine
We begin with the experimentally determined 13C NMR chemical shifts of the parent pyrimidine molecule.[1]
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 157.4 |
| C4/C6 | 156.9 |
| C5 | 121.7 |
Step 2: Applying Substituent Chemical Shift (SCS) Effects
Now, we will introduce the substituents one by one and estimate their impact on the chemical shifts of the ring carbons. It is important to note that the SCS effects are not perfectly additive, especially in highly substituted and electronically complex systems like polysubstituted pyrimidines. However, this approach provides a valuable first approximation.
A. The 2-Methyl Group:
The methyl group is a weak electron-donating group. Its primary effect is a significant downfield shift (α-effect) on the carbon to which it is attached and smaller shifts on the adjacent (β) and more distant (γ) carbons. In a study of pyrazolo[1,5-a]pyrimidine derivatives, a methyl group was observed to have a notable effect on the carbon chemical shifts.[2]
-
C2 (α-effect): Expected to shift downfield. A typical α-effect for a methyl group on an aromatic ring is around +9 ppm.
-
C4/C6 (β-effect): Expected to experience a smaller downfield shift.
-
C5 (γ-effect): The effect is generally small and can be either shielding or deshielding.
B. The 4-Chloro Group:
The chloro group is an electronegative, electron-withdrawing group through the σ-bond (inductive effect) but can be a weak π-donor (resonance effect).
-
C4 (α-effect): The inductive effect will cause a downfield shift.
-
C2 and C5 (β-effects): Expected to be deshielded.
-
C6 (γ-effect): A smaller effect is anticipated.
C. The 5-Iodo Group:
The iodo group is the least electronegative of the common halogens and exhibits a pronounced "heavy atom effect." This effect introduces significant spin-orbit coupling, which can lead to a substantial upfield (shielding) shift on the carbon to which it is attached (the ipso-carbon).[3]
-
C5 (α-effect): A strong upfield shift is expected due to the heavy atom effect.
-
C4 and C6 (β-effects): A downfield shift is generally observed.
-
C2 (γ-effect): A smaller effect is expected.
Predicted 13C NMR Chemical Shifts for 4-Chloro-5-iodo-2-methylpyrimidine
By combining these effects, we can arrive at a predicted 13C NMR spectrum. The following table summarizes the predicted shifts and provides a comparison with the experimental data for a structurally related compound, 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine.
| Carbon Atom | Predicted Chemical Shift (ppm) for 4-Chloro-5-iodo-2-methylpyrimidine | Experimental Chemical Shift (ppm) for 4-Chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine | Rationale for Prediction |
| C2 | ~165 | 169.37 | Base (157.4) + α-Me effect. The experimental value for the analogue supports a significant downfield shift. |
| C4 | ~160 | 164.27 | Base (156.9) + α-Cl effect + β-I effect. The chloro and iodo substituents are expected to cause a downfield shift. |
| C5 | ~90-100 | - | Base (121.7) + α-I (strong upfield) + β-Cl effect. The heavy atom effect of iodine is the dominant factor. |
| C6 | ~158 | 113.89 (significantly different due to the phenyl substituent) | Base (156.9) + β-Me effect + β-I effect. The phenyl group in the analogue drastically alters this shift. |
| -CH3 | ~20-25 | 25.96 | Typical range for a methyl group on an aromatic ring. The experimental value from the analogue is a good reference. |
Disclaimer: These predicted values are estimations and the actual experimental spectrum may show variations due to the complex interplay of electronic and steric effects.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of a 4-chloro-5-iodo-2-methylpyrimidine derivative, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
I. Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by 1H NMR and/or LC-MS.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl3) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6 can be used.
-
Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). Modern spectrometers can also reference the residual solvent peak.
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are a good starting point for a standard 13C NMR experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar proton-decoupled pulse sequence | Decoupling the protons simplifies the spectrum to single lines for each unique carbon, increasing the signal-to-noise ratio. |
| Acquisition Time (AQ) | 1-2 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for the full relaxation of the carbon nuclei, ensuring accurate signal integration, which is particularly important for quaternary carbons. |
| Number of Scans (NS) | 1024 or higher | The low natural abundance of 13C (1.1%) necessitates a larger number of scans to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | This range covers the expected chemical shifts for most organic compounds, including the aromatic and aliphatic regions relevant to the target molecule.[4] |
| Temperature | 298 K (25 °C) | Standard room temperature for routine analysis. |
III. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the appropriate solvent peak.
Visualizing the 13C NMR Analysis Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of a novel pyrimidine derivative.
Workflow for 13C NMR Analysis of Pyrimidine Derivatives
Conclusion: A Powerful Tool for Structural Elucidation
This guide has provided a comprehensive framework for the 13C NMR analysis of 4-chloro-5-iodo-2-methylpyrimidine derivatives. By combining a predictive approach based on fundamental principles of substituent effects with a robust experimental protocol, researchers can confidently elucidate the structure of these and other novel heterocyclic compounds. The ability to accurately interpret 13C NMR spectra is an indispensable skill in the arsenal of any scientist involved in drug discovery and development, enabling the rapid and reliable characterization of new chemical entities.
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Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]
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Mamaev, V. P., & Shkurko, O. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Park, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-Chloro-5-iodo-2-methylpyrimidine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Chloro-5-iodo-2-methylpyrimidine, a halogenated pyrimidine derivative, presents a unique analytical challenge due to the presence of multiple reactive sites and halogen atoms. This guide provides an in-depth, technically-grounded comparison of mass spectrometry with other analytical techniques for the characterization of this compound, supported by experimental insights and established principles.
The Analytical Imperative: Why Mass Spectrometry?
In the landscape of analytical chemistry, various techniques offer pieces of the structural puzzle. While Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail on the connectivity of atoms in a molecule, and X-ray crystallography can offer a definitive three-dimensional structure, mass spectrometry excels in providing rapid, highly sensitive, and accurate molecular weight information and crucial fragmentation data that aids in structural confirmation.[1] For a molecule like 4-Chloro-5-iodo-2-methylpyrimidine, mass spectrometry is an indispensable tool for confirming its identity, assessing its purity, and providing clues to its chemical behavior under energetic conditions.
Deconstructing the Molecule: Predicted Mass Spectrum of 4-Chloro-5-iodo-2-methylpyrimidine
While a publicly available, specific mass spectrum for 4-Chloro-5-iodo-2-methylpyrimidine is not readily found, we can predict its key features based on established principles of mass spectrometry and the known behavior of halogenated pyrimidines.[2][3][4][5]
Molecular Ion (M+) Peak
The molecular ion peak is the most critical piece of information, confirming the molecular weight of the analyte. The nominal molecular weight of 4-Chloro-5-iodo-2-methylpyrimidine (C₅H₄ClIN₂) is 266 g/mol . However, the presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern for the molecular ion.
-
Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will lead to an M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[6]
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it will not contribute to the isotopic cluster in the same way as chlorine.
Therefore, we expect to see a molecular ion cluster with the most abundant peak at m/z 266 (containing ³⁵Cl) and a smaller peak at m/z 268 (containing ³⁷Cl) with roughly one-third the intensity.
Predicted Fragmentation Pattern
Electron Impact (EI) ionization is a common technique for small molecules and typically induces fragmentation.[7] The fragmentation of 4-Chloro-5-iodo-2-methylpyrimidine is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.[8][9]
Key Predicted Fragments:
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Plausible Neutral Loss | Significance |
| 231 | [M - Cl]⁺ | Loss of a chlorine radical | Indicates the presence and position of the chlorine atom. |
| 139 | [M - I]⁺ | Loss of an iodine radical | A very likely fragmentation due to the weaker C-I bond. |
| 104 | [M - I - Cl]⁺ | Successive loss of iodine and chlorine | Confirms the presence of both halogens. |
| 126 | [M - I - CH₃]⁺ | Loss of iodine and a methyl group | Suggests the presence of a methyl substituent. |
| 78 | [C₄H₃N₂]⁺ | Complex ring fragmentation | Characteristic of the pyrimidine core. |
The relative abundance of these fragments will depend on the ionization energy and the specific instrument conditions. The loss of iodine is generally a very favorable fragmentation pathway for iodo-substituted aromatic compounds.
A Comparative Look: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of 4-Chloro-5-iodo-2-methylpyrimidine necessitates a multi-technique approach.
| Technique | Strengths | Limitations | Application to 4-Chloro-5-iodo-2-methylpyrimidine |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information on the chemical environment and connectivity of hydrogen and carbon atoms. | Lower sensitivity than MS; requires larger sample amounts. | Essential for confirming the substitution pattern on the pyrimidine ring and the presence of the methyl group. |
| X-ray Crystallography | Provides the definitive 3D structure of a molecule in the solid state.[1] | Requires a suitable single crystal, which can be challenging to grow.[1] | Would provide unambiguous proof of the molecular structure and stereochemistry if a suitable crystal can be obtained. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Provides limited information on the overall molecular structure. | Useful for confirming the presence of the C-Cl, C-I, and C=N bonds within the molecule. |
Experimental Protocol: A Practical Guide to Mass Spectrometry Analysis
The following is a generalized protocol for the analysis of 4-Chloro-5-iodo-2-methylpyrimidine using a standard Electron Impact Mass Spectrometer (EI-MS). The specific parameters should be optimized for the instrument in use.
Objective: To obtain the mass spectrum of 4-Chloro-5-iodo-2-methylpyrimidine, confirming its molecular weight and characterizing its fragmentation pattern.
Materials:
-
4-Chloro-5-iodo-2-methylpyrimidine sample
-
High-purity solvent (e.g., methanol or acetonitrile)
-
Mass spectrometer with an EI source
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable volatile solvent. The concentration should be optimized to avoid overloading the detector.
-
-
Instrument Setup:
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV (a standard energy that allows for comparison with spectral libraries)[7]
-
Source Temperature: Typically 200-250 °C (to ensure sample volatilization)
-
Mass Range: Scan from m/z 50 to 350 to ensure capture of the molecular ion and all significant fragments.
-
-
Sample Introduction:
-
Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
-
Data Acquisition:
-
Acquire the mass spectrum. Multiple scans are typically averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+) and its isotopic pattern.
-
Identify and analyze the major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum and the known chemical structure.
-
Visualizing the Workflow and Fragmentation
To better illustrate the process, the following diagrams outline the experimental workflow and a plausible fragmentation pathway for 4-Chloro-5-iodo-2-methylpyrimidine.
Caption: Experimental workflow for the mass spectrometry analysis of 4-Chloro-5-iodo-2-methylpyrimidine.
Caption: Plausible fragmentation pathway for 4-Chloro-5-iodo-2-methylpyrimidine under electron impact ionization.
Conclusion
The structural characterization of 4-Chloro-5-iodo-2-methylpyrimidine is a critical step in its development for various research applications. Mass spectrometry, particularly with electron impact ionization, provides invaluable information for confirming its molecular weight and elucidating its structure through characteristic fragmentation patterns. While NMR and X-ray crystallography offer complementary and often essential data, the speed, sensitivity, and detailed fragmentation information provided by mass spectrometry make it a cornerstone technique in the analytical workflow. By understanding the principles of mass spectrometry and the predicted behavior of this halogenated pyrimidine, researchers can confidently and efficiently verify the integrity of their synthesized compounds.
References
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Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(4), 658–668. [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
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Luo, F. T., & Wang, R. T. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 63(21), 7576–7578. [Link]
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Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1995). Cross Section Calculations for Electron- Impact Ionization of Pyrimidine Molecule and its Halogenated Derivatives. Preprints.org. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-5-iodopyrimidine. In PubChem. Retrieved from [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. In Chemguide. Retrieved from [Link]
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El-Gohary, N. S. (2015). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 8(1), 50-58. [Link]
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LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. In Chemistry LibreTexts. Retrieved from [Link]
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Galezowska, J., & Starypan, E. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3183. [Link]
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Kind, T., & Fiehn, O. (2010). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 1(1), 3-23. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26035-26048. [Link]
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Li, Y., et al. (2022). 4-Plex Chemical Labeling Strategy Based on Cinchona Alkaloid-Derived Primary Amines for the Analysis of Chiral Carboxylic Acids by Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 94(12), 5035–5043. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Lindsley, C. W., et al. (2026). Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine: A Validation of Synthetic Routes
Introduction: The Strategic Value of 4-Chloro-5-iodo-2-methylpyrimidine
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyrimidine core is particularly prominent, found in a vast array of approved drugs. 4-Chloro-5-iodo-2-methylpyrimidine is a trifunctional synthetic building block of significant strategic importance. Its unique arrangement of a nucleophilic substitution site (C4-Cl), a metallic cross-coupling handle (C5-I), and a modulating methyl group (C2) offers medicinal chemists a versatile platform for generating diverse molecular libraries. The chloro and iodo groups can be selectively functionalized through orthogonal reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, and nucleophilic aromatic substitution, enabling rapid lead optimization and structure-activity relationship (SAR) studies. This guide provides an in-depth validation and comparison of the two most logical synthetic routes to this key intermediate, offering field-proven insights to guide researchers in their synthetic endeavors.
Retrosynthetic Analysis: Two Competing Pathways
The synthesis of 4-Chloro-5-iodo-2-methylpyrimidine logically begins from a common precursor, 4-hydroxy-2-methylpyrimidine. From this intermediate, two primary synthetic sequences emerge, differing in the order of the halogenation steps.
-
Route A: Chlorination-First Pathway. This route involves the initial conversion of the 4-hydroxy group to a chloro group, followed by a subsequent electrophilic iodination at the C5 position.
-
Route B: Iodination-First Pathway. This alternative strategy reverses the sequence, beginning with the iodination of the electron-rich 4-hydroxy-2-methylpyrimidine, followed by the chlorination of the resulting 5-iodo-4-hydroxy-2-methylpyrimidine.
The choice between these routes is not trivial and carries significant implications for overall yield, process scalability, and safety. This guide will dissect each pathway, providing both the theoretical rationale and practical protocols for their execution.
Caption: High-level comparison of the two primary synthetic routes.
Route A: The Chlorination-First Pathway
This is arguably the more traditional and widely documented approach. It relies on robust, well-understood transformations that are common in heterocyclic chemistry.
Step A1: Synthesis of 4-Hydroxy-2-methylpyrimidine
The foundational step is the construction of the pyrimidine ring itself. This is efficiently achieved via the Prin's cyclocondensation reaction.
-
Causality of Experimental Choice: The reaction between an amidine (acetamidine hydrochloride) and a β-dicarbonyl equivalent (in this case, a malonate derivative is common) is a classic, high-yielding, and cost-effective method for pyrimidine synthesis.[1][2] The reaction proceeds via nucleophilic attack and subsequent condensation to form the stable heterocyclic ring. Sodium methoxide serves as a strong base to deprotonate the active methylene compound and facilitate the cyclization.
Step A2: Chlorination to 4-Chloro-2-methylpyrimidine
This step converts the pyrimidone tautomer into the more reactive chloropyrimidine.
-
Mechanism & Rationale: 4-Hydroxy-pyrimidines exist in tautomeric equilibrium with their pyrimidin-4(1H)-one form. The oxygen atom of the pyrimidone attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). Subsequent elimination and attack by a chloride ion displaces the phosphate leaving group to yield the 4-chloropyrimidine.[3] The addition of a tertiary amine, such as N,N-dimethylaniline, is often used to catalyze the reaction and neutralize the HCl generated in situ.[4]
Caption: Experimental workflow for the Chlorination-First Pathway (Route A).
Step A3: Iodination to 4-Chloro-5-iodo-2-methylpyrimidine
The final step is an electrophilic aromatic substitution to install the iodine atom at the C5 position.
-
Mechanism & Rationale: The pyrimidine ring, while generally electron-deficient, is activated towards electrophilic substitution at the 5-position by the electron-donating methyl group at C2. N-Iodosuccinimide (NIS) serves as a source of an electrophilic iodine species (I⁺).[5] The reaction proceeds via the attack of the C5 carbon onto the iodine atom of NIS, followed by rearomatization. DMF is an excellent polar aprotic solvent for this transformation, solubilizing the reactants and facilitating the reaction. This method is often preferred over using molecular iodine due to its milder conditions and easier handling.
Route B: The Iodination-First Pathway
This route explores a different synthetic logic, leveraging the activating effect of the hydroxyl group to facilitate the initial iodination.
Step B1: Synthesis of 4-Hydroxy-2-methylpyrimidine
This step is identical to Step A1 in Route A.
Step B2: Iodination to 4-Hydroxy-5-iodo-2-methylpyrimidine
Here, the iodination is performed on the pyrimidone ring directly.
-
Mechanism & Rationale: The hydroxyl group (in its enol form) is a strong activating group, making the pyrimidine ring significantly more electron-rich and thus more susceptible to electrophilic attack than its chlorinated counterpart in Route A. This increased nucleophilicity should allow the iodination to proceed under very mild conditions, potentially even without a strong Lewis acid catalyst.[6] Using a reagent like NIS or a combination of I₂ and a mild base is expected to be highly effective.
Caption: Experimental workflow for the Iodination-First Pathway (Route B).
Step B3: Chlorination to 4-Chloro-5-iodo-2-methylpyrimidine
The final step is the conversion of the hydroxyl group to the chloro group on the now-iodinated ring.
-
Mechanism & Rationale: The chlorination mechanism is identical to that in Step A2, involving POCl₃. A key consideration here is the stability of the C-I bond under the reaction conditions. Fortunately, the carbon-iodine bond on an aromatic ring is generally robust and not susceptible to cleavage by POCl₃, a fact supported by similar transformations on other iodinated heterocycles like 5-iodouracil.[7] Therefore, this step is expected to proceed cleanly to furnish the desired product.
Comparative Analysis and Recommendations
| Parameter | Route A (Chlorination-First) | Route B (Iodination-First) | Rationale & Field Insights |
| Overall Yield | Potentially higher and more reliable. | May be slightly lower or less predictable. | Each step in Route A is a high-yielding, standard transformation. The chlorination of the iodinated pyrimidone in Route B (Step B3) is less common and may require more optimization. |
| Reagent Cost | Comparable | Comparable | Key reagents (Acetamidine, POCl₃, NIS/I₂) are standard and widely available for both routes. |
| Operational Safety | Standard handling of POCl₃ required. | Standard handling of POCl₃ required. | Both routes require the careful handling of phosphorus oxychloride, a corrosive and water-reactive reagent. The risk is equivalent in both pathways. |
| Scalability | Excellent. | Good. | Route A is based on highly scalable and well-understood industrial processes. Route B is also scalable, but may require more process development for the final chlorination step to ensure robustness. |
| Purification | Straightforward. | Potentially more challenging. | Intermediates in Route A (4-chloro-2-methylpyrimidine) are often volatile. The 4-hydroxy-5-iodo intermediate in Route B is a solid with low solubility, which can aid purification but may complicate handling in the subsequent step. |
Senior Application Scientist's Recommendation:
For most laboratory-scale applications and for initial scale-up, Route A (Chlorination-First) is the recommended pathway. Its reliability is grounded in decades of heterocyclic chemistry literature, making troubleshooting more straightforward. The reactions are robust, and the intermediates are well-characterized.
Route B (Iodination-First) represents a viable and mechanistically sound alternative. It may hold an advantage if the iodination of 4-chloro-2-methylpyrimidine (Step A3) proves to be sluggish for any reason. The highly activated nature of the 4-hydroxypyrimidine ring in Step B2 could allow for a more efficient iodination. However, this route is less validated in the literature and may require initial optimization, particularly for the final chlorination step. It is a worthy avenue for investigation if Route A presents unforeseen challenges.
Detailed Experimental Protocols
Protocol for Route A: Chlorination-First Pathway
Step A2: Synthesis of 4-Chloro-2-methylpyrimidine [3]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4-hydroxypyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) followed by N,N-dimethylaniline (0.5 eq) at room temperature.
-
Heat the reaction mixture to 90-100 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) to pH 7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
Step A3: Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine (Adapted from[5])
-
In a round-bottom flask, dissolve 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (to quench excess iodine) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-Chloro-5-iodo-2-methylpyrimidine.
Protocol for Route B: Iodination-First Pathway
Step B2: Synthesis of 4-Hydroxy-5-iodo-2-methylpyrimidine
-
Dissolve 4-hydroxy-2-methylpyrimidine (1.0 eq) in a suitable solvent such as DMF or acetic acid.
-
Add N-iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the mixture for 4-8 hours until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding water, causing the product to precipitate.
-
Filter the solid, wash thoroughly with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 4-hydroxy-5-iodo-2-methylpyrimidine.
Step B3: Synthesis of 4-Chloro-5-iodo-2-methylpyrimidine (Adapted from[7])
-
To a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxy-5-iodo-2-methylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).
-
Add N,N-dimethylaniline (1.0 eq) and heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly add the residue to crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- Google Patents. (2019). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
-
TSI Journals. (2021). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. [Link]
- Google Patents. (2002).
-
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]
- Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
-
UCHEM. (2026). 4,6-Dihydroxy-2-methylpyrimidine (CAS 1194-22-5) - Applications & Reactivity. [Link]
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
National Institutes of Health (NIH). (2012). Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2, 4-DICHLORO-5-IODOPYRIMIDINE CAS#: 13544-44-0 [m.chemicalbook.com]
Comprehensive HPLC Analysis Guide: 4-Chloro-5-iodo-2-methylpyrimidine
Executive Summary
4-Chloro-5-iodo-2-methylpyrimidine (CAS: 63558-65-6) is a critical heterocyclic building block used extensively in the synthesis of antiviral agents and kinase inhibitors.[1][2][3] Its unique tri-functional nature—featuring a reactive chloro group, a labile iodo handle for cross-coupling (Suzuki/Sonogashira), and a methyl stabilizer—makes it highly valuable but analytically challenging.[2][3][4]
The primary analytical challenge lies in its lipophilicity (LogP ~1.8) and the potential for hydrolytic instability of the C4-chloro substituent.[1] Standard generic methods often fail to resolve the des-iodo impurities or hydrolysis products (4-hydroxy derivatives).[2][3]
This guide compares two distinct chromatographic approaches: a Standard Robustness Method (C18) for routine purity checks and a High-Selectivity Method (Phenyl-Hexyl) designed to separate critical halogenated impurities.[1][2][3][4]
Part 1: Chemical Profile & Method Development Strategy
Understanding the physicochemical properties is the foundation of a "Self-Validating" protocol.[3][4]
| Property | Value | Analytical Implication |
| Molecular Weight | 254.46 g/mol | Suitable for UV and MS detection.[1][2][3][4] |
| LogP | ~1.8 | Moderately lipophilic; requires organic content >30% for elution.[1][2][3][4] |
| pKa | ~1.5 (Pyrimidine N) | Very weak base due to electron-withdrawing Cl/I. Remains neutral at pH > 3.[1][2][3][4]0. |
| Solubility | DMSO, MeOH, MeCN | Sample diluent must be organic-rich to prevent precipitation.[1][2][3][4] |
| UV Max | ~254 nm / 230 nm | 254 nm provides specificity; 230 nm offers higher sensitivity.[1][2][3][4] |
Critical Impurities to Monitor[4]
-
4-Chloro-2-methylpyrimidine: Starting material (lacks Iodine).[1][2][3][4]
-
4-Hydroxy-5-iodo-2-methylpyrimidine: Hydrolysis product (formed in aqueous acidic buffers over time).[1][2][3][4]
-
Regioisomers: Rare, but possible in non-selective iodination conditions.[2][3][4]
Part 2: Comparative Method Analysis
We compare the industry-standard C18 approach against a Phenyl-Hexyl alternative.[1][2][3][4] The Phenyl-Hexyl phase is specifically highlighted for its ability to engage in
Comparison Table
| Feature | Method A: The "Workhorse" (C18) | Method B: High Selectivity (Phenyl-Hexyl) |
| Column Chemistry | Alkyl chain (Hydrophobic interaction) | Phenyl ring with hexyl linker ( |
| Mechanism | Separation based purely on hydrophobicity (LogP).[1][2][3][4] | Separation based on electron density and polarizability of Iodine.[2][3][4] |
| Resolution (Rs) | Good for gross impurities.[1][2][3][4] | Superior for de-halogenated analogs.[1][2][3][4] |
| Run Time | 12-15 minutes | 15-18 minutes (slightly longer equilibration). |
| Robustness | High (Excellent column lifetime).[1][2][3][4] | Moderate (Sensitive to mobile phase pH).[2][3][4] |
| Best For | Routine QA/QC of final product.[1][2][3][4] | Process development & impurity profiling.[1][2][3][4][5] |
Part 3: Recommended Protocols
Protocol A: The "Gold Standard" (C18)
Recommended for purity assay and release testing.
Reagents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (85%).[1][2][3][4]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2][3][4]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 8.0 | 80 | Linear Gradient |
| 10.0 | 80 | Wash |
| 10.1 | 10 | Re-equilibration |
| 14.0 | 10 | Stop |
Expert Insight: The acidic pH suppresses the ionization of residual silanols, ensuring sharp peaks for the nitrogen-containing pyrimidine.
Protocol B: The "Halogen-Specific" (Phenyl-Hexyl)
Recommended when separating the starting material (4-chloro-2-methylpyrimidine) is difficult.[1][2]
-
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm).[1][2][3][4]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 230 nm.
Why this works: The large Iodine atom on the target molecule interacts strongly with the Phenyl phase via dispersion forces, significantly increasing its retention relative to the non-iodinated starting material, creating a massive resolution window (
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision process and workflow for analyzing 4-Chloro-5-iodo-2-methylpyrimidine, ensuring sample integrity and correct method selection.
Caption: Decision tree for selecting the optimal HPLC method based on analytical requirements.
Part 5: Troubleshooting & Expert Tips
Peak Tailing
-
Cause: Secondary interactions between the pyrimidine nitrogens and residual silanols on the column.[2][3][4]
-
Solution: Ensure Mobile Phase A pH is < 3.[1][2][3][4]0. If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (only for C18 methods).[2][3][4]
Sample Instability (Hydrolysis)[1][2][3][4][6]
-
Observation: Appearance of a new peak at RRT ~0.4 (more polar) over time.[1][2][3][4]
-
Mechanism: The C4-Chlorine is susceptible to hydrolysis in aqueous environments.[1][2][3][4]
-
Prevention: Prepare samples immediately before injection.[2][3][4] Use a diluent with higher organic content (e.g., 80% MeCN) to minimize water activity.[2][3]
Retention Time Shift
-
Cause: Temperature fluctuations affecting the ionization state or partition coefficient.[2][3][4]
-
Control: Thermostat the column compartment strictly at 30°C ± 0.5°C.
References
-
PubChem. (2025).[1][2][3][4] 4-Chloro-5-iodopyrimidine Compound Summary. National Library of Medicine.[2][3][4] [Link]
-
National Institutes of Health (NIH). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. (Mechanistic insights on halogenation). [Link]
Sources
- 1. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-5-methyl-2-(methylthio)pyrimidine | C6H7ClN2S | CID 23562708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-methylpyrimidine | C5H5ClN2 | CID 13126905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-5-iodo-2-methylpyrimidine
As researchers and drug development professionals, our work with novel chemical intermediates like 4-Chloro-5-iodo-2-methylpyrimidine is foundational to discovery. This halogenated pyrimidine is a versatile building block, particularly valuable in medicinal chemistry for creating complex heterocyclic systems through cross-coupling reactions.[1] However, its reactivity and composition necessitate a rigorous and informed approach to waste management. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of 4-Chloro-5-iodo-2-methylpyrimidine, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
Section 1: Hazard Identification and Risk Assessment
The likely GHS classifications for this compound are summarized below. This data-driven assessment mandates the use of stringent safety precautions.
| Property | Value / Classification | Source |
| Chemical Name | 4-Chloro-5-iodo-2-methylpyrimidine | N/A |
| CAS Number | 111079-17-5 | [4] |
| Molecular Formula | C₅H₄ClIN₂ | [4] |
| Molecular Weight | 254.46 g/mol | [4] |
| GHS Hazard (Inferred) | H302: Harmful if swallowed | [2][3] |
| H312: Harmful in contact with skin | [2] | |
| H332: Harmful if inhaled | [2] | |
| H315: Causes skin irritation | [2][3][5] | |
| H319: Causes serious eye irritation | [2][3][5] | |
| H335: May cause respiratory irritation | [2][3][5] | |
| Signal Word (Inferred) | Danger | [6] |
Section 2: Personal Protective Equipment (PPE) and Handling
Given the inferred hazards, all work with 4-Chloro-5-iodo-2-methylpyrimidine must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3][5] The following PPE is mandatory:
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. The risk of serious eye irritation necessitates this level of protection.[2][3][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile, and inspect them for integrity before each use. Change gloves immediately if contamination occurs. This is critical as the compound is likely harmful upon skin contact.[2]
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure that contaminated clothing is removed immediately and washed before reuse.[6]
Section 3: Waste Segregation - The Critical First Step
The molecular structure of 4-Chloro-5-iodo-2-methylpyrimidine places it in a specific and critical waste category: halogenated organic waste . This classification is due to the presence of both chlorine and iodine atoms.
Causality: During high-temperature incineration, the required disposal method for such compounds, halogens are converted into acidic gases (e.g., hydrogen chloride, hydrogen iodide).[7] Licensed hazardous waste incinerators are equipped with "scrubbers" or flue gas treatment systems that neutralize these corrosive gases before they are released into the atmosphere. If halogenated waste is mixed with non-halogenated solvent waste, the entire volume must be treated as halogenated, dramatically increasing disposal costs and logistical complexity.[8]
Protocol:
-
Designate a specific waste container exclusively for halogenated organic waste.
-
The container must be clearly labeled: "HAZARDOUS WASTE - HALOGENATED ORGANIC ".
-
Never mix this waste stream with non-halogenated solvents, aqueous waste, or solid non-hazardous waste.
Section 4: Step-by-Step Disposal Protocol
Follow this workflow for the collection and disposal of waste containing 4-Chloro-5-iodo-2-methylpyrimidine.
Waste Collection and Containerization
-
Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap.[8] The container must be in good condition, free of leaks or cracks.
-
Labeling: Before adding any waste, affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "4-Chloro-5-iodo-2-methylpyrimidine".
-
The words "Hazardous Waste".
-
The specific hazards (e.g., "Harmful," "Irritant").
-
The appropriate GHS pictograms (Exclamation Mark, Health Hazard).[9]
-
-
Collection: Collect all waste directly into the labeled container. Keep the container closed at all times except when adding waste.[5] Store the container in a designated satellite accumulation area within the laboratory.
Handling Contaminated Materials
All materials that come into direct contact with 4-Chloro-5-iodo-2-methylpyrimidine are considered hazardous waste. This includes:
-
Gloves
-
Weighing papers and boats
-
Pipette tips
-
Contaminated paper towels or absorbent pads
These items are classified as "trace contaminated materials" and must be collected in a sealed, labeled bag or container and disposed of as halogenated hazardous waste.[10]
Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Colleagues: Inform others in the immediate area.
-
Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect: Carefully sweep or wipe up the absorbed material and place it into a sealed, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste. All materials used for cleanup are considered hazardous waste.[10][11]
Section 5: Final Disposal Pathway
The ultimate destination for this waste is critical for ensuring safety and compliance.
The ONLY acceptable disposal method is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. [11][12]
Prohibited Actions:
-
DO NOT pour this chemical or any solution containing it down the drain.[7][12] This can harm aquatic life and damage wastewater treatment systems.
-
DO NOT attempt to neutralize the chemical in the lab without a validated and approved procedure.
-
DO NOT dispose of this material in regular trash or biowaste containers.[13]
-
DO NOT autoclave materials contaminated with this compound, as this can create hazardous iodine vapor.[13]
The designated contractor will transport the sealed and labeled containers to a permitted Treatment, Storage, and Disposal Facility (TSDF). There, the waste will be destroyed via controlled high-temperature incineration, ensuring the complete breakdown of the organic molecule and the safe management of its halogenated components.[7][14]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of 4-Chloro-5-iodo-2-methylpyrimidine.
References
- SAFETY D
- Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Cole-Parmer.
- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific.
- Pyrimidine - Safety D
- 4-chloro-5-iodo-2-(methylthio)pyrimidine. MySkinRecipes.
- Controlling Occupational Exposure to Hazardous Drugs.
- 4-Chloro-5-iodopyrimidine.
- Safety Data Sheet - 2-Chloro-5-iodo-4-methoxypyrimidine. CymitQuimica.
- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific.
- 4-Chloro-5-iodo-2-methylpyrimidine (CAS# 111079-17-5). Angene Chemical.
- EHS Program Manual 5.2 - Waste Disposal Procedure. Weill Cornell Medicine.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine.
- Guidelines for Solvent Waste Recycling and Disposal. Environmental Marketing Services.
- SAFETY DATA SHEET - 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. Fisher Scientific.
- Iodine Disposal For Businesses. Collect and Recycle.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
- 4-Chloro-5-methyl-2-(methylthio)pyrimidine.
- Method for recycling iodine from production waste liquid of X-CT series contrast agents.
- SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. Fisher Scientific.
- Environmental Health and Safety Disposal of Iodine. Case Western Reserve University.
- Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- 2-Chloro-4-iodo-5-methylpyridine. Sigma-Aldrich.
- GHS Classification Summary.
- 4-CHLORO-2-METHYLPYRIMIDINE SDS. ECHEMI.
Sources
- 1. 4-chloro-5-iodo-2-(methylthio)pyrimidine [myskinrecipes.com]
- 2. 4-Chloro-5-iodopyrimidine | C4H2ClIN2 | CID 11230204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. angenesci.com [angenesci.com]
- 5. fishersci.com [fishersci.com]
- 6. chempoint.com [chempoint.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. nj.gov [nj.gov]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. case.edu [case.edu]
- 14. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
